molecular formula C27H36N4O6S B12364610 (S,R,S)-AHPC(Me)-amido-C2-acid

(S,R,S)-AHPC(Me)-amido-C2-acid

Número de catálogo: B12364610
Peso molecular: 544.7 g/mol
Clave InChI: NMPQIUBZJDYREV-RXYORGTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC(Me)-amido-C2-acid is a useful research compound. Its molecular formula is C27H36N4O6S and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H36N4O6S

Peso molecular

544.7 g/mol

Nombre IUPAC

4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C27H36N4O6S/c1-15(17-6-8-18(9-7-17)23-16(2)28-14-38-23)29-25(36)20-12-19(32)13-31(20)26(37)24(27(3,4)5)30-21(33)10-11-22(34)35/h6-9,14-15,19-20,24,32H,10-13H2,1-5H3,(H,29,36)(H,30,33)(H,34,35)/t15-,19+,20-,24+/m0/s1

Clave InChI

NMPQIUBZJDYREV-RXYORGTDSA-N

SMILES isomérico

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)O)O

SMILES canónico

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)O)O

Origen del producto

United States

Foundational & Exploratory

(S,R,S)-AHPC(Me)-amido-C2-acid: An In-Depth Technical Guide to its Mechanism of Action in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality designed to selectively eliminate unwanted proteins by co-opting the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized binders.[3] This technical guide provides a detailed overview of the mechanism of action of (S,R,S)-AHPC(Me)-amido-C2-acid, a specific ligand for the VHL E3 ligase, in the context of PROTACs.[4][5]

This compound is a derivative of the well-established VHL ligand (S,R,S)-AHPC, which is based on the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[6][7] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL, a crucial first step in the PROTAC-mediated degradation cascade.[8] The "(Me)-amido-C2-acid" modification provides a linker attachment point for conjugation to a POI ligand, enabling the creation of a functional PROTAC.[9]

Core Mechanism of Action

The primary role of this compound within a PROTAC is to act as a high-affinity anchor to the VHL E3 ligase, thereby initiating a cascade of events leading to the degradation of the target protein. This process can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule, containing the this compound moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex.[2][10] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[11]

  • Ubiquitination of the Target Protein : The induced proximity of the POI to the VHL E3 ligase complex facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[12]

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[2]

  • PROTAC Recycling : After the degradation of the target protein, the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[1]

This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors.

Quantitative Data on VHL-Recruiting PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex, ultimately leading to efficient protein degradation. While specific data for PROTACs containing this compound is not extensively available in the public domain, the following tables summarize representative quantitative data for well-characterized VHL-recruiting PROTACs to provide a comparative context.

Table 1: Binary Binding Affinities of VHL Ligands and PROTACs

Compound Binds to Technique Kd (nM)
VH032 VHL SPR 186
(S,R,S)-AHPC VHL Not specified High Affinity
ARV-771 BET proteins Not specified Potent Degrader
MZ1 BRD4(BD2) ITC 28

| MZ1 | VHL | ITC | 79 |

Note: Data is compiled from various sources for illustrative purposes.[6][13] (S,R,S)-AHPC is noted for its high affinity, and ARV-771, which can be synthesized from an (S,R,S)-AHPC-Me precursor, is a potent degrader.[6][14]

Table 2: Ternary Complex Formation and Degradation Potency of VHL-Recruiting PROTACs

PROTAC Target Protein Ternary Complex Cooperativity (α) DC50 (nM) Dmax (%) Cell Line
ARV-771 BET proteins Not Available <1 >90 Castration-Resistant Prostate Cancer Cells
GMB-475 BCR-ABL1 Not Available 1110 (IC50) Not Available Ba/F3

| PROTAC STING Degrader-2 | STING | Not Available | Not Available | Not Available | Not Available |

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation.[4][6][15][16] Cooperativity (α) is a measure of the influence of the binary binding partners on the stability of the ternary complex.[17]

Experimental Protocols

The characterization of PROTACs containing this compound involves a suite of biophysical and cell-based assays to evaluate their binding, ternary complex formation, and degradation efficacy.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics

SPR is a powerful technique for measuring the kinetics of binding events in real-time without the need for labels.[18]

Objective: To determine the binding affinity and kinetics (kon, koff) of the PROTAC to VHL and the target protein individually (binary) and as a ternary complex.

Methodology:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.

  • Binary Binding Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized VHL to measure the binary binding kinetics.

    • In a separate experiment, flow a series of concentrations of the PROTAC over an immobilized target protein.

  • Ternary Complex Analysis:

    • Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.

    • Flow these mixtures over the immobilized VHL surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[19]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.[13]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to quantify the formation of the ternary complex in solution.[20][21][22]

Objective: To measure the dose-dependent formation of the [Target Protein]-[PROTAC]-[VHL] ternary complex and determine the PROTAC's EC50 for complex formation.

Methodology:

  • Reagent Preparation:

    • Label the VHL protein with a FRET donor (e.g., terbium cryptate) and the target protein with a FRET acceptor (e.g., d2), often via specific antibodies or by using tagged fusion proteins.[10]

    • Prepare a serial dilution of the PROTAC.

  • Assay Setup: In a microplate, combine the labeled VHL, labeled target protein, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature to allow the ternary complex to form.

  • Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor. An increase in the FRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[23]

Western Blot for Target Protein Degradation

Western blotting is a standard technique to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][2][24]

Objective: To determine the DC50 and Dmax of the PROTAC for the degradation of the target protein.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells expressing the target protein in multi-well plates.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal protein loading.[24]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Signal Detection and Analysis:

    • Detect the signal using an appropriate substrate (e.g., chemiluminescent).

    • Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.

Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start cell_culture 1. Cell Culture & PROTAC Treatment start->cell_culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer (to Membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Signal Detection secondary_ab->detection analysis 10. Densitometry & Data Analysis detection->analysis end End analysis->end Ternary_Complex_Assay_Logic cluster_logic Assay Logic for Ternary Complex Formation POI Target Protein (POI) Ternary_Complex [POI]-[PROTAC]-[VHL] Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Proximity_Signal Proximity Signal (e.g., FRET, AlphaLISA) Ternary_Complex->Proximity_Signal Generates

References

An In-Depth Technical Guide to the (S,R,S)-AHPC(Me)-amido-C2-acid VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC(Me)-amido-C2-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This ligand serves as a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. By recruiting the VHL E3 ligase, PROTACs containing the this compound moiety can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, offering a powerful strategy for therapeutic intervention in a wide range of diseases, including cancer and autoimmune disorders.

This technical guide provides a comprehensive overview of the this compound VHL ligand, including its chemical properties, mechanism of action, and its application in the design and evaluation of PROTACs. Detailed experimental protocols and data presentation are included to facilitate its use in research and drug development.

Core Concepts: VHL-Mediated Ubiquitination and PROTAC Technology

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[1] PROTACs are heterobifunctional molecules that hijack this natural cellular process. They consist of two distinct ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, such as VHL.[2]

The binding of a PROTAC to both the POI and the E3 ligase brings them into close proximity, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[2]

This compound: A Key VHL Ligand

This compound is a derivative of the potent (S,R,S)-AHPC scaffold, which has been extensively optimized for high-affinity binding to the VHL protein.[3] The terminal carboxylic acid group on the C2 linker provides a convenient attachment point for conjugation to a ligand targeting a protein of interest, enabling the synthesis of a wide array of PROTACs.[2]

Chemical and Physical Properties
PropertyValue
Chemical Formula C26H34N4O6S
Molecular Weight 530.6 g/mol
Stereochemistry (S,R,S)

Quantitative Data

PROTACTargetDC50Cell Line
PROTAC STING Degrader-2STING0.53 µMNot Specified

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.

Signaling and Experimental Workflow Diagrams

VHL-Mediated Ubiquitination Pathway

The following diagram illustrates the key steps in the VHL-mediated ubiquitination and degradation of a target protein.

VHL_Ubiquitination_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation E1 E1 (Ub-activating enzyme) Activated_Ub Activated Ub E1->Activated_Ub ATP->AMP E2 E2 (Ub-conjugating enzyme) Conjugated_Ub Conjugated Ub E2->Conjugated_Ub VHL_Complex VHL E3 Ligase (VHL, Elongin B/C, Cul2, Rbx1) Target_Protein Target Protein (e.g., HIF-1α) VHL_Complex->Target_Protein Binds Ub Ubiquitin Activated_Ub->E2 Conjugated_Ub->VHL_Complex Polyubiquitinated_Protein Polyubiquitinated Target Protein Target_Protein->Polyubiquitinated_Protein Ubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: VHL-mediated protein ubiquitination and degradation pathway.

PROTAC Experimental Workflow

This diagram outlines a typical workflow for the development and evaluation of a PROTAC utilizing the this compound VHL ligand.

PROTAC_Workflow Start PROTAC Design Synthesis Chemical Synthesis of PROTAC (Ligand + Linker + VHL Ligand) Start->Synthesis Biophysical_Assays Biophysical Characterization (Binding Assays: SPR, ITC, FP) Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays (Degradation: Western Blot, HiBiT) Biophysical_Assays->Cellular_Assays Ternary_Complex Ternary Complex Formation (Co-IP, NanoBRET) Cellular_Assays->Ternary_Complex Data_Analysis Data Analysis (DC50, Dmax, Kd) Ternary_Complex->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization End Candidate Selection Data_Analysis->End Optimization->Synthesis Iterative Improvement

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general strategy for the synthesis of similar VHL ligands involves the coupling of protected amino acid precursors, followed by deprotection and linker attachment. Researchers should refer to the supplementary information of relevant publications for detailed synthetic procedures of analogous compounds.

VHL Ligand Binding Assays

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity and kinetics of the VHL ligand to the VHL protein complex.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified VHL-ElonginB-ElonginC (VBC) complex

    • This compound ligand

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the VBC complex onto the sensor chip surface.

    • Prepare a series of dilutions of the VHL ligand in running buffer.

    • Inject the ligand solutions over the sensor surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to measure association and dissociation.

    • Regenerate the sensor surface between injections.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kd).

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of the VHL ligand binding to the VBC complex.

  • Materials:

    • ITC instrument

    • Purified VBC complex

    • This compound ligand

    • Dialysis buffer

  • Procedure:

    • Dialyze the VBC complex and the ligand against the same buffer.

    • Load the VBC complex into the sample cell and the ligand into the injection syringe.

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a binding isotherm to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.

PROTAC-Mediated Protein Degradation Assays

1. Western Blotting

  • Objective: To quantify the degradation of the target protein induced by a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC of interest

    • Cell lysis buffer

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with a dose-response range of the PROTAC for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary and secondary antibodies.

    • Visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.

    • Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.[2]

2. HiBiT Lytic Assay

  • Objective: A high-throughput method to quantify target protein degradation.

  • Materials:

    • Cell line endogenously expressing the target protein tagged with HiBiT

    • PROTAC of interest

    • Nano-Glo® HiBiT Lytic Detection System

  • Procedure:

    • Seed the HiBiT-tagged cells in a multi-well plate.

    • Treat cells with a serial dilution of the PROTAC.

    • At the desired time points, add the lytic reagent containing LgBiT protein and substrate.

    • Measure the luminescence, which is proportional to the amount of HiBiT-tagged protein.

    • Normalize the data to a vehicle control and plot to determine DC50 and Dmax.[1]

Conclusion

The this compound is a versatile and potent VHL ligand that plays a crucial role in the development of targeted protein degraders. Its high affinity for the VHL E3 ligase makes it an ideal anchor for PROTACs designed to eliminate a wide range of pathogenic proteins. The experimental protocols and workflows detailed in this guide provide a framework for the rational design, synthesis, and evaluation of novel PROTAC therapeutics based on this important chemical entity. As the field of targeted protein degradation continues to expand, the this compound ligand will undoubtedly remain a cornerstone of innovative drug discovery efforts.

References

The Pivotal Role of (S,R,S)-AHPC(Me)-amido-C2-acid in Driving Ternary Complex Formation for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC(Me)-amido-C2-acid stands as a critical chemical entity in the rapidly advancing field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a cornerstone for the synthesis of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. This technical guide delves into the core function of the (S,R,S)-AHPC moiety in the formation of the essential PROTAC-induced ternary complex, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular processes.

The Mechanism of Action: Orchestrating Protein Degradation

The primary role of the (S,R,S)-AHPC group within a PROTAC is to act as a molecular anchor, binding specifically and with high affinity to the VHL E3 ligase.[1][2][3] A PROTAC molecule consists of three key components: a ligand for an E3 ligase (in this case, the (S,R,S)-AHPC derivative), a ligand for a target protein of interest (POI), and a chemical linker that connects the two. By simultaneously engaging both the VHL E3 ligase and the target protein, the PROTAC induces their proximity, forming a crucial "ternary complex".[4][5][6]

This induced proximity is the catalytic event that initiates the targeted degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome. A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[1]

The formation and stability of this ternary complex are paramount for the efficacy of the PROTAC.[4][7][8] The specific stereochemistry of the (S,R,S)-AHPC core is vital for its potent and selective binding to a pocket on the VHL protein, a necessary first step in the degradation pathway.[1]

PROTAC_Mechanism PROTAC (S,R,S)-AHPC-Linker-POI_Ligand Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation E2 E2-Ub E2->Ubiquitination

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Ternary Complex Formation

The stability and cooperativity of the ternary complex are critical determinants of a PROTAC's degradation efficiency. These parameters are quantified using various biophysical techniques. While specific data for PROTACs utilizing the "this compound" linker is not extensively published, data from structurally similar and well-characterized VHL-recruiting PROTACs, such as MZ1 and ARV-771, provide excellent representative examples. The core (S,R,S)-AHPC moiety's interaction with VHL is the constant factor in these molecules.

Table 1: Binary and Ternary Complex Binding Affinities (Kd) of Representative VHL-Recruiting PROTACs

PROTACBinding PartnerTechniqueBinary Kd (nM)Ternary Kd (nM)Cooperativity (α)Reference
MZ1 VCB Complex¹ITC66--[9]
MZ1 BRD4BD2ITC4--[9]
MZ1 VCB (in presence of BRD4BD2)ITC-3.715 - 26[9][10]
MZ1 VCB Complex¹SPR29--[11]
MZ1 VCB (in presence of BRD4BD2)SPR-122[12]
ARV-771 VCB Complex¹SPR~60--[13]
ARV-771 VCB (in presence of BRD4BD2)SPR-~4>10[13]

¹VCB Complex consists of VHL, Elongin B, and Elongin C. Cooperativity (α) is calculated as the ratio of the binary Kd of the PROTAC for VHL to the ternary Kd of the PROTAC-POI complex for VHL. An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Experimental Protocols for Characterizing Ternary Complex Formation

Accurate characterization of the ternary complex is crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key biophysical assays.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data (kon, koff) and affinity (Kd) of molecular interactions.[11][14][15]

Objective: To determine the kinetics and affinity of binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) complex formation.

Methodology:

  • Immobilization: The E3 ligase complex (e.g., biotinylated VHL/ElonginB/ElonginC) is immobilized on a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis: A series of concentrations of the PROTAC in running buffer (e.g., HBS-EP+) are injected over the sensor surface to measure the direct binding to VHL. Association and dissociation phases are monitored.

  • Ternary Interaction Analysis: To measure ternary complex formation, the PROTAC is pre-incubated with a near-saturating concentration of the target protein (e.g., a bromodomain like BRD4BD2). This pre-formed binary complex is then injected over the VHL-immobilized surface.

  • Data Analysis: The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for kinetics) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd). Cooperativity (α) is calculated by dividing the binary Kd (PROTAC to VHL) by the ternary Kd.[11][14]

SPR_Workflow cluster_0 Binary Binding cluster_1 Ternary Binding Immobilize Immobilize VHL on Sensor Chip Inject_PROTAC Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Measure_Binary Measure kon, koff, Kd (PROTAC-VHL) Inject_PROTAC->Measure_Binary Immobilize2 Immobilize VHL on Sensor Chip Pre_Incubate Pre-incubate PROTAC with Target Protein (POI) Immobilize2->Pre_Incubate Inject_Complex Inject PROTAC-POI Complex (Analyte) Pre_Incubate->Inject_Complex Measure_Ternary Measure kon, koff, Kd (VHL-PROTAC-POI) Inject_Complex->Measure_Ternary

Figure 2: Experimental workflow for SPR analysis.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][17]

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Purified proteins (VHL complex and POI) and the PROTAC are prepared in a matched buffer.

  • Binary Titration: The VHL complex is placed in the ITC sample cell. The PROTAC is loaded into the titration syringe and injected into the cell in small aliquots. The heat change per injection is measured. A separate experiment is performed by titrating the PROTAC into the POI.

  • Ternary Titration: To assess the ternary complex, the VHL complex is placed in the sample cell, and the syringe is loaded with the PROTAC that has been pre-saturated with the POI. The titration is then performed.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine Kd, n, and ΔH.

ITC_Workflow Start Start Prep Prepare Proteins & PROTAC in Matched Buffer Start->Prep Load_Cell Load VHL into ITC Sample Cell Prep->Load_Cell Load_Syringe Load PROTAC into Titration Syringe Prep->Load_Syringe Load_Syringe_Ternary Load PROTAC + POI into Syringe Prep->Load_Syringe_Ternary Titrate Titrate PROTAC into VHL Load_Cell->Titrate Titrate_Ternary Titrate PROTAC-POI into VHL Load_Cell->Titrate_Ternary Load_Syringe->Titrate Analyze Analyze Isotherm to get Kd, ΔH, n (Binary) Titrate->Analyze Load_Syringe_Ternary->Titrate_Ternary Analyze_Ternary Analyze Isotherm to get Kd, ΔH, n (Ternary) Titrate_Ternary->Analyze_Ternary

Figure 3: Experimental workflow for ITC analysis.

NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the detection and characterization of ternary complex formation in live cells, providing a more physiologically relevant context.[4][8][18][19]

Objective: To measure PROTAC-induced ternary complex formation kinetically in a live-cell environment.

Methodology:

  • Cell Line Engineering: Cells are engineered to express the target protein as a fusion with a NanoLuc® luciferase donor and the E3 ligase (VHL) as a fusion with a HaloTag® acceptor.

  • Cell Plating and Labeling: The engineered cells are plated. The HaloTag®-VHL is then labeled with a fluorescent ligand (the energy acceptor).

  • PROTAC Treatment: Cells are treated with varying concentrations of the PROTAC.

  • Signal Detection: If the PROTAC brings the NanoLuc®-POI (donor) and the HaloTag®-VHL (acceptor) into close proximity (<10 nm), BRET occurs. The luminescent substrate for NanoLuc® is added, and both donor and acceptor emission signals are measured.

  • Data Analysis: The NanoBRET™ ratio (acceptor emission/donor emission) is calculated. An increase in this ratio indicates ternary complex formation. Dose-response curves can be generated to determine the potency of the PROTAC in inducing complex formation.

Signaling Pathways and Downstream Effects

PROTACs that recruit VHL, such as those built with an (S,R,S)-AHPC scaffold, effectively hijack the VHL-hypoxia-inducible factor (HIF) signaling pathway machinery.[20] Under normal oxygen conditions, VHL recognizes and targets the alpha subunit of HIF (HIF-1α) for degradation. By using a VHL ligand, PROTACs co-opt this natural degradation pathway to eliminate a different target protein. The downstream consequences are therefore dependent on the function of the specific protein being targeted. For instance, the well-studied PROTAC ARV-771, which utilizes an (S,R,S)-AHPC-based VHL ligand, targets BET proteins for degradation, leading to the suppression of oncogenes like c-Myc and subsequent inhibition of cancer cell proliferation.[2][21]

Conclusion

The this compound and its parent scaffolds are indispensable tools in the development of VHL-recruiting PROTACs.[1] Its high-affinity and specific interaction with the VHL E3 ligase is the critical initiating event for targeted protein degradation. A thorough understanding and quantitative characterization of the ternary complex it helps to form are essential for the design of potent, selective, and effective next-generation therapeutics. The biophysical methods outlined in this guide—SPR for kinetics, ITC for thermodynamics, and NanoBRET™ for live-cell dynamics—provide a robust framework for researchers to evaluate and optimize these novel drug candidates, ultimately accelerating their path to the clinic.

References

An In-Depth Technical Guide to (S,R,S)-AHPC(Me)-amido-C2-acid: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC(Me)-amido-C2-acid is a crucial building block in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's natural protein disposal machinery. This technical guide provides a comprehensive overview of the structure, synthesis, and application of this compound, complete with quantitative data from relevant PROTACs, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Structure and Physicochemical Properties

This compound, a derivative of the core (S,R,S)-AHPC structure, is characterized by a specific stereochemistry that is essential for its potent binding to the VHL E3 ligase. The "amido-C2-acid" portion of the molecule provides a short, flexible linker with a terminal carboxylic acid. This functional group serves as a convenient attachment point for conjugating a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.

PropertyValueReference
Chemical Formula C26H34N4O6S[1][2]
Molecular Weight 530.6 g/mol [1]
CAS Number 2172819-72-4 (for the closely related (S,R,S)-AHPC-amido-C2-acid)[1][2]
Alternative Names VH 032 amide-alkylC2-acid, (S,R,S)-AHPC-C2-COOH

Mechanism of Action: The PROTAC-Mediated Degradation Pathway

PROTACs assembled using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow Start Start Materials: -(S,R,S)-AHPC(Me)-amido-C2-acid -Amine-functionalized POI ligand -Coupling agent (e.g., HATU) -Base (e.g., DIPEA) -Anhydrous solvent (e.g., DMF) Dissolve Dissolve this compound and POI ligand in anhydrous solvent Start->Dissolve Add_Reagents Add coupling agent and base Dissolve->Add_Reagents React Stir at room temperature (4-24 hours) Add_Reagents->React Monitor Monitor reaction progress (LC-MS) React->Monitor Quench Quench reaction (e.g., with water) Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography (e.g., HPLC) Extract->Purify Characterize Characterize final PROTAC (NMR, MS) Purify->Characterize

References

A Deep Dive into VHL Ligands for Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. One of the most critical components of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the protein of interest (POI), thereby tagging it for degradation. Among the various E3 ligases, the von Hippel-Lindau (VHL) E3 ligase has become a cornerstone of PROTAC development due to its well-defined mechanism of action and the availability of potent, small-molecule ligands.

This in-depth technical guide provides a comprehensive overview of VHL ligands, their mechanism of action in TPD, and the experimental methodologies used to characterize their efficacy. We will delve into the quantitative aspects of VHL ligand binding and the resulting PROTAC-mediated degradation, present detailed experimental protocols, and visualize the key biological pathways and experimental workflows.

The VHL-Mediated Degradation Pathway: A Hijacked Cellular Process

The VHL E3 ligase is a key component of the ubiquitin-proteasome system (UPS), the primary cellular pathway for protein degradation. Under normal physiological conditions, VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) when it is hydroxylated on specific proline residues. This interaction leads to the ubiquitination of HIF-1α, marking it for destruction by the proteasome.[1][2]

PROTACs that incorporate a VHL ligand effectively hijack this natural process. The PROTAC molecule acts as a bridge, simultaneously binding to the POI and the VHL E3 ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), which is the crucial first step in the degradation cascade.[3] Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This polyubiquitination serves as a degradation signal, leading to the recognition and subsequent degradation of the POI by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4]

VHL_Signaling_Pathway cluster_protac PROTAC Molecule POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL_Ligand VHL Ligand Linker Linker Linker->VHL_Ligand POI_Ligand POI Ligand POI_Ligand->Linker PROTAC POI Ligand Linker VHL Ligand PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL binds VHL->Ternary_Complex E2 E2-Ub E2->Ternary_Complex recruited Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades to

VHL-mediated targeted protein degradation pathway.

Quantitative Analysis of VHL Ligands and PROTACs

The efficacy of a VHL-based PROTAC is determined by several key quantitative parameters. These include the binding affinity of the VHL ligand for the VHL E3 ligase and the degradation potency and efficacy of the final PROTAC molecule.

VHL Ligand Binding Affinities

The binding affinity of a ligand for VHL is a critical factor in the formation of a stable ternary complex. This is typically measured as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a stronger binding affinity. Several classes of VHL ligands have been developed, with some of the most well-characterized summarized below.

VHL LigandBinding Affinity (Kd/IC50) (nM)Assay Method
VH032 185[1]Fluorescence Polarization
VH101 44[1]Fluorescence Polarization
VH298 80-90[3]Isothermal Titration Calorimetry
VHL Ligand 8 ~2000-3000 (Ki)[5]Not Specified
GNE7599 0.029[1]Surface Plasmon Resonance

Note: The binding affinity can vary depending on the specific assay conditions and the protein construct used.

VHL-Based PROTAC Degradation Potency and Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.

The table below summarizes the degradation data for several well-characterized VHL-based PROTACs.

PROTAC NameTarget ProteinVHL Ligand UsedCell LineDC50 (nM)Dmax (%)
ARV-771 BRD2/3/4Based on VH03222Rv1< 5[6]> 90 (qualitative)
DT2216 BCL-XLNot SpecifiedMOLT-463[7]90.8[7]
MZ1 BRD4VH032HeLa< 100[8]> 90[8]
MZ1 BRD4VH032MV4-11~10[9]> 90 (qualitative)
NR-11c p38αNot SpecifiedMDA-MB-23111.55[10]> 90 (qualitative)
ARD-266 Androgen ReceptorVHL Ligand 8LNCaP< 1[5]> 95[5]

Key Experimental Protocols

The development and characterization of VHL-based PROTACs rely on a suite of biochemical and cellular assays. Below are detailed methodologies for essential experiments.

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Biophysical Assays for Binding Affinity

Characterizing the binding interactions between the VHL ligand, the PROTAC, and the target protein is crucial for understanding the mechanism of action and for structure-aided design.

a) Fluorescence Polarization (FP) Assay

FP is a competitive binding assay used to determine the affinity of an unlabeled ligand by its ability to displace a fluorescently labeled probe.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the VHL protein complex (VBC: VHL, Elongin C, Elongin B).

    • Prepare a solution of a fluorescently labeled VHL ligand (tracer).

    • Prepare serial dilutions of the test VHL ligand or PROTAC.

  • Assay Setup:

    • In a 384-well plate, add the VBC complex and the fluorescent tracer to all wells.

    • Add the serial dilutions of the test compound.

    • Include controls for no protein and no competitor.

  • Measurement:

    • Incubate the plate at room temperature to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki value.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Prepare highly pure VHL protein and VHL ligand/PROTAC in identical, degassed buffer.

    • The ligand concentration in the syringe should be 10-20 times the protein concentration in the cell.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

c) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of interactions in real-time.

Methodology:

  • Immobilization:

    • Immobilize the VHL protein onto a sensor chip.

  • Binding Measurement:

    • Inject a series of concentrations of the VHL ligand or PROTAC over the sensor surface and monitor the change in the refractive index, which corresponds to binding.

    • After each injection, flow buffer over the surface to monitor dissociation.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental and Developmental Workflows

The development of a VHL-based PROTAC follows a structured workflow, from initial design to in vivo evaluation. The characterization of these molecules also involves a systematic series of experiments.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target_Selection Target Protein Selection Ligand_Design POI & VHL Ligand Design Target_Selection->Ligand_Design Linker_Design Linker Design & Optimization Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assays Cellular_Degradation Cellular Degradation Assays (Western Blot, NanoBRET) Binding_Assays->Cellular_Degradation Selectivity Selectivity Profiling Cellular_Degradation->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

PROTAC development workflow.

PROTAC_Characterization_Workflow Start Start with PROTAC Candidate Biophysical Biophysical Characterization (Binding Affinity - Kd) Start->Biophysical Cellular Cellular Degradation Assay (DC50, Dmax) Biophysical->Cellular Ternary Ternary Complex Formation Assay Cellular->Ternary Mechanism Mechanism of Action Studies (Ubiquitination, Proteasome Dependence) Ternary->Mechanism Optimization Lead Optimization Mechanism->Optimization Iterative Process End Preclinical Candidate Mechanism->End Successful Candidate Optimization->Start

References

In-Depth Technical Guide: (S,R,S)-AHPC(Me)-amido-C2-acid Binding Affinity to VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC(Me)-amido-C2-acid. Due to the limited availability of public data on the specific binding affinity of this compound, this guide presents data for its closely related and well-characterized parent compound, VH032. This information serves as a critical reference for the development of Proteolysis Targeting Chimeras (PROTACs) and other therapeutic modalities that leverage VHL engagement.

Introduction to VHL and (S,R,S)-AHPC-based Ligands

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. This complex plays a pivotal role in the cellular oxygen-sensing pathway by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The ability to hijack this cellular machinery has made VHL a prime target for the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest.

(S,R,S)-AHPC-based molecules are a class of synthetic ligands designed to bind to VHL with high affinity and specificity, mimicking the binding of HIF-1α. The molecule this compound is a derivative of this class, featuring a C2-acid linker attachment point, making it suitable for conjugation to a ligand for a target protein, thus forming a PROTAC.

Quantitative Binding Affinity Data

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
VH032185 nMNot Specified[1][2]
VH10144 nMNot Specified[2]
VH29880-90 nMIsothermal Titration Calorimetry (ITC)[3]

VHL-Mediated Protein Degradation Pathway

The signaling pathway initiated by a VHL-based PROTAC involves the recruitment of the VHL E3 ligase complex to a target protein, leading to its ubiquitination and degradation.

VHL_Pathway VHL-Based PROTAC Mechanism of Action PROTAC PROTAC (this compound based) POI Protein of Interest (POI) PROTAC->POI binds VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex binds Ternary_complex POI-PROTAC-VHL Ternary Complex POI->Ternary_complex VHL_complex->Ternary_complex Polyubiquitination Polyubiquitinated POI Ternary_complex->Polyubiquitination facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome targeted for degradation Degradation Degraded POI Fragments Proteasome->Degradation degrades

VHL-Based PROTAC Mechanism of Action

Experimental Protocols for Binding Affinity Determination

The binding affinity of VHL ligands is typically determined using biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[3][4]

Principle: A solution of the ligand is titrated into a solution of the VHL protein complex, and the heat released or absorbed is measured. The resulting data is used to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[4]

Detailed Methodology:

  • Sample Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex to high purity.

    • Synthesize and purify the this compound ligand.

    • Prepare a sufficient quantity of identical buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl) for both the protein and the ligand to minimize heats of dilution.[5]

    • Accurately determine the concentrations of the VCB complex and the ligand. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.[4]

    • Thoroughly degas both solutions prior to the experiment.[4]

  • Experimental Setup:

    • Load the VCB complex solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.[4]

    • The instrument records the heat flow as a function of time.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of ligand against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, n, and ΔH.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Principle: The VCB complex is immobilized on a sensor chip. A solution containing the this compound ligand is flowed over the surface. The binding and dissociation of the ligand are monitored as changes in the SPR signal.

Detailed Methodology:

  • Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip.

    • Immobilize the purified VCB complex to the sensor surface via amine coupling.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound ligand in a suitable running buffer.

    • Inject the different concentrations of the ligand over the sensor surface at a constant flow rate.

    • Record the association and dissociation phases for each concentration.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[6][7]

Principle: A fluorescently labeled VHL probe (e.g., BDY FL VH032) binds to the VCB complex, resulting in a high FP signal.[6][7] The unlabeled this compound ligand competes for binding, displacing the fluorescent probe and causing a decrease in the FP signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare purified VCB complex.

    • Use a high-affinity fluorescently labeled VHL probe (e.g., BDY FL VH032).[6]

    • Prepare serial dilutions of the this compound ligand.

  • Assay Setup:

    • In a microplate, add a constant concentration of the VCB complex and the fluorescent probe to each well.

    • Add the serially diluted this compound ligand.

    • Include controls for no competitor (maximum polarization) and no VCB complex (minimum polarization).

  • Measurement:

    • Incubate the plate to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki value.

Experimental Workflow for VHL Ligand Evaluation

The evaluation of a new VHL ligand typically follows a structured workflow, from initial binding assessment to cellular activity.

VHL_Workflow Experimental Workflow for VHL Ligand Evaluation Start Start: New VHL Ligand (this compound) Biophysical_Assay 1. Biophysical Binding Assay (ITC, SPR, or FP) Start->Biophysical_Assay Determine_Kd Determine Kd Biophysical_Assay->Determine_Kd PROTAC_Synthesis 2. Synthesize PROTAC Determine_Kd->PROTAC_Synthesis Affinity Confirmed Cell_Based_Assay 3. Cell-Based Degradation Assay (e.g., Western Blot, In-Cell Western) PROTAC_Synthesis->Cell_Based_Assay Determine_DC50_Dmax Determine DC50 & Dmax Cell_Based_Assay->Determine_DC50_Dmax Ternary_Complex 4. Ternary Complex Formation Assay (e.g., Co-IP, TR-FRET) Determine_DC50_Dmax->Ternary_Complex Degradation Confirmed Ubiquitination_Assay 5. Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay End End: Validated VHL Ligand/PROTAC Ubiquitination_Assay->End

References

An In-depth Technical Guide to the Core Principles of PROTAC Design with VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the foundational principles of designing Proteolysis-Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will explore the molecular mechanisms, key design considerations, quantitative evaluation metrics, and detailed experimental protocols that underpin the development of effective VHL-based protein degraders.

Introduction: Hijacking the Ubiquitin-Proteasome System

Targeted protein degradation has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein entirely.[1] PROTACs are heterobifunctional molecules at the forefront of this strategy.[2] They are designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][4]

A PROTAC molecule consists of three essential components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[2][5]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing the E3 ligase to tag the POI with ubiquitin.[6][7] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[6][8] The VHL E3 ligase is one of the most widely and successfully utilized ligases in PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[9][10]

The VHL E3 Ligase: A Key Player in Protein Degradation

Under normal oxygen conditions, the VHL protein acts as the substrate recognition component of the Cullin-2 RING E3 ligase complex (CRL2^VHL^).[3][4] This complex plays a vital role in cellular oxygen sensing by targeting the Hypoxia-Inducible Factor 1α (HIF-1α) for ubiquitination and degradation.[7][11] PROTACs co-opt this natural process, replacing HIF-1α with a specific POI.

The general mechanism of VHL-based PROTAC action is a catalytic cycle initiated by the formation of the key ternary complex.

G cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub Transfer VHL VHL E3 Ligase (CRL2VHL) E2->VHL E2-Ub Binds E3 Ternary POI-PROTAC-VHL Ternary Complex VHL->Ternary Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation POI Target Protein (POI) POI->Ternary PROTAC PROTAC (VHL Ligand-Linker-POI Ligand) PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->VHL Release Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: VHL-based PROTAC mechanism of action.

Core Principles of VHL-PROTAC Design

The efficacy of a VHL-based PROTAC is not determined by a single parameter but by the interplay of its three constituent parts, which collectively drive the formation and stability of a productive ternary complex.

G PROTAC VHL-based PROTAC VHL_Ligand VHL Ligand PROTAC->VHL_Ligand Component 1 Linker Linker PROTAC->Linker Component 2 POI_Ligand POI Ligand PROTAC->POI_Ligand Component 3 VHL_Binding VHL E3 Ligase VHL_Ligand->VHL_Binding Binds to TC_Formation Ternary Complex Formation Linker->TC_Formation Enables POI_Binding Target Protein (POI) POI_Ligand->POI_Binding Binds to

Figure 2: Core components of a VHL-recruiting PROTAC.

The journey to create effective VHL-based PROTACs began with the structure-based design of small molecules that could mimic the HIF-1α peptide and bind to VHL with high affinity.[3][12] Most current VHL ligands are derivatives of a hydroxyproline (B1673980) (Hyp) core, which is essential for binding into the VHL pocket.[4][13] Systematic structure-activity relationship (SAR) studies have been crucial in optimizing these ligands for potency and providing suitable vectors for linker attachment.[3][14]

Ligand NameStructureBinding Affinity (Kd) to VCB ComplexNotes
VH032 (2S,4R)-1-((S)-2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide~186 nM[14]A widely used parent ligand for many VHL-based PROTACs.
VH101 (2S,4R)-1-((S)-2-(tert-butylsulfonamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide~60 nM[15]An optimized ligand with improved binding affinity over VH032.
VH298 (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide~190 nM[15]A VHL ligand also developed as a chemical probe to stabilize HIF-1α.
(S,R,S)-AHPC (2S,4R)-1-acetyl-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivativeVaries with PROTACA common building block derived from VH032, often used for PROTAC synthesis.[10]
VHL Ligand 8 Derivative of (2S,4R)-1-acetyl-4-hydroxy-N-((S)-1-(4-phenoxyphenyl)ethyl)pyrrolidine-2-carboxamideMicromolar range[6]Demonstrates that even weaker affinity ligands can form highly potent PROTACs, highlighting the importance of ternary complex cooperativity.[6][16]

Table 1: Representative VHL Ligands and Their Binding Affinities. VCB refers to the VHL-Elongin C-Elongin B complex. Binding affinities can vary based on the assay used.

The linker is not merely a passive spacer but a critical determinant of PROTAC efficacy.[6] Its composition, length, and attachment point profoundly influence the formation and stability of the ternary complex.[2]

  • Composition: Linkers are typically composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl chains, which provide a high degree of freedom to facilitate ternary complex formation.[2][17] More rigid linkers containing moieties like piperazine (B1678402) or phenyl groups are increasingly used to optimize physicochemical properties and reduce conformational flexibility, which can improve cellular permeability and pharmacokinetic profiles.[18][19]

  • Length: The optimal linker length is target-dependent and must be empirically determined. It needs to be long enough to span the distance between the VHL and POI surfaces without inducing steric clash, yet not so long as to incur a significant entropic penalty upon complex formation.[2][20]

  • Attachment Point: The linker should be attached to a solvent-exposed region of the VHL ligand to avoid disrupting the key interactions required for binding.[6] Several "exit vectors" on the VHL ligand have been successfully exploited for linker attachment.[4][21]

The formation of a stable ternary complex (POI-PROTAC-VHL) is the lynchpin of PROTAC activity.[22][23] The stability of this complex is not just the sum of the two binary binding affinities (PROTAC-POI and PROTAC-VHL). Often, new favorable protein-protein interactions are formed between the POI and VHL, a phenomenon known as positive cooperativity .[20][24]

This is quantified by the cooperativity factor (α), calculated as the ratio of the PROTAC's binding affinity for one protein in the absence and presence of the other.[24]

  • α > 1: Positive cooperativity. The ternary complex is more stable than the individual binary complexes. This is often a hallmark of highly effective PROTACs.

  • α = 1: No cooperativity.

  • α < 1: Negative cooperativity. The binding of one protein sterically or allosterically hinders the binding of the other.

While positive cooperativity is often desirable, it is not always a prerequisite for potent degradation.[20][25]

PROTAC NameTargetVHL Ligand BaseBinary Kd (PROTAC to VHL)Ternary Kd (PROTAC to VHL with POI)Cooperativity (α)Cellular Degradation (DC50)
MZ1 BRD4 (BD2)VH032670 nM11 nM~60~26 nM (HeLa cells)
AT1 BRD4 (BD2)VH0321000 nM20 nM~50~13 nM (HeLa cells)
ARV-771 BET ProteinsVH032 derivative~1700 nM~170 nM~10~1 nM (LNCaP cells)
ARD-266 Androgen ReceptorVHL Ligand 8MicromolarNot ReportedNot ReportedNanomolar range (VCaP cells)[16]

Table 2: Degradation Potency and Ternary Complex Parameters of Exemplary VHL-based PROTACs. Data is compiled from multiple sources[22][24] and serves as a representative comparison. Absolute values can differ based on experimental conditions.

Experimental Protocols for PROTAC Evaluation

A rigorous, multi-faceted validation process using orthogonal assays is essential to confirm a PROTAC's mechanism of action and efficacy.[1]

G cluster_assays1 Examples: ITC, SPR, FP Assay cluster_assays2 Examples: Western Blot, HiBiT, ELISA cluster_assays3 Examples: SPR, ITC, NanoBRET cluster_assays4 Example: Mass Spec Proteomics Start Design & Synthesize PROTAC Step1 Step 1: Binding Assays (Binary Affinity) Start->Step1 Step2 Step 2: Cellular Degradation Assays Step1->Step2 Confirm Target Engagement Assay1 Measure Kd for PROTAC:POI and PROTAC:VHL Step3 Step 3: Ternary Complex & MoA Assays Step2->Step3 Confirm Degradation (DC50, Dmax) Assay2 Determine DC50 & Dmax in relevant cell lines Step4 Step 4: Selectivity Profiling Step3->Step4 Confirm Ternary Complex Formation & Cooperativity Assay3 Measure Ternary Kd & Calculate Cooperativity (α) End Optimized PROTAC Lead Step4->End Confirm On-Target Selectivity Assay4 Assess proteome-wide off-target degradation

Figure 3: General experimental workflow for PROTAC evaluation.

This competitive binding assay measures the ability of a test compound (e.g., a VHL ligand or PROTAC) to displace a fluorescently labeled VHL ligand (probe) from the VCB complex.[8][10]

  • Principle: A small, fluorescent probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the large VCB complex, its tumbling slows, and polarization increases. A competing compound will displace the probe, causing a decrease in polarization.

  • Materials:

    • Purified VCB (VHL, Elongin C, Elongin B) complex.

    • Fluorescently labeled VHL probe (e.g., a FAM-labeled VHL ligand).

    • Test compounds (VHL ligands or PROTACs) serially diluted in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

    • 384-well, non-binding, black microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Methodology:

    • Prepare a solution of VCB complex and fluorescent probe in assay buffer. The concentrations should be optimized based on the Kd of the probe-VCB interaction (typically, VCB concentration is at the Kd and probe concentration is low, e.g., 1-5 nM).

    • Dispense the VCB/probe mixture into the wells of the 384-well plate.

    • Add serially diluted test compounds to the wells. Include controls for high polarization (probe + VCB, no competitor) and low polarization (probe only).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Measure fluorescence polarization on a plate reader using appropriate excitation and emission filters.

    • Data Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Western blotting is the gold-standard method for directly visualizing and quantifying the reduction of a target protein in cells following PROTAC treatment.[10]

  • Principle: This immunoassay uses specific antibodies to detect the POI in cell lysates that have been separated by protein size via gel electrophoresis.

  • Methodology:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Incubate with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein relative to the vehicle control against the log concentration of the PROTAC. Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

Conclusion and Future Perspectives

The design of VHL-based PROTACs is a multifactorial optimization challenge that balances the binding affinities of the two ligands with the crucial, and often unpredictable, properties of the linker.[18] The ultimate success of a PROTAC is dictated by its ability to promote the formation of a stable and productive ternary complex, a process best guided by empirical data from a suite of biophysical and cellular assays.[23] While high binary affinity for VHL is a common starting point, it is clear that ternary complex cooperativity is a more critical driver of degradation efficiency.[6][24] Future advancements will likely focus on computational modeling to better predict ternary complex formation, the development of novel VHL ligands to expand the chemical space, and the rational design of linkers to improve drug-like properties and cell permeability.[18][26]

References

(S,R,S)-AHPC(Me)-amido-C2-acid: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical properties and applications of (S,R,S)-AHPC(Me)-amido-C2-acid, a pivotal E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, this molecule serves as a critical building block for inducing the degradation of specific protein targets implicated in a range of diseases.

Core Chemical Properties

This compound is a synthetic molecule designed for high-affinity binding to the VHL E3 ubiquitin ligase. Its structure incorporates the core (S,R,S)-AHPC scaffold, which is crucial for VHL recognition, and a C2-acid linker that provides a convenient attachment point for a ligand targeting a protein of interest (POI).

PropertyValueSource
Molecular Formula C26H34N4O6SBroadPharm
Molecular Weight 530.6 g/mol BroadPharm
CAS Number 2172819-72-4BroadPharm
Appearance SolidMedChemExpress
Storage Conditions -20°CBroadPharm

Mechanism of Action in PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate target proteins. A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL), and a linker that connects the two.

The binding of the PROTAC to both the POI and the VHL E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC This compound -based PROTAC POI->PROTAC Binds to POI ligand Proteasome 26S Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase VHL->PROTAC Binds to VHL ligand Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation workflow.

Applications in Targeted Protein Degradation

This compound has been utilized in the synthesis of PROTACs targeting various proteins implicated in disease. Two notable examples are the degradation of STING and Smad3.

STING Degradation

Stimulator of interferon genes (STING) is a key mediator of innate immunity, and its overactivation is linked to autoimmune and inflammatory diseases. PROTACs that induce the degradation of STING are being explored as a therapeutic strategy. "PROTAC STING Degrader-2" is a known PROTAC synthesized using this compound.

STING_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates Inflammation Inflammatory Cytokines STING->Inflammation PROTAC PROTAC STING Degrader-2 STING->PROTAC IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons IRF3->IFNs Upregulates Proteasome Proteasome PROTAC->Proteasome Mediates Degradation VHL VHL E3 Ligase VHL->PROTAC Proteasome->STING Degrades

cGAS-STING signaling and PROTAC intervention.
Smad3 Degradation

Smad3 is a key signaling protein in the TGF-β pathway, which is heavily implicated in the progression of renal fibrosis. PROTACs designed to degrade Smad3 represent a promising therapeutic approach for chronic kidney disease. A PROTAC utilizing a VHL ligand with a C2-amide linker has been shown to effectively degrade Smad3.

Smad3_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylates pSmad3 p-Smad3 Smad3->pSmad3 PROTAC Smad3-targeting PROTAC Smad3->PROTAC Smad4 Smad4 pSmad3->Smad4 Forms complex with Fibrosis Fibrotic Gene Expression pSmad3->Fibrosis Translocate to nucleus Smad4->Fibrosis Translocate to nucleus Proteasome Proteasome PROTAC->Proteasome Mediates Degradation VHL VHL E3 Ligase VHL->PROTAC Proteasome->Smad3 Degrades

TGF-β/Smad3 signaling and PROTAC intervention.

Quantitative Data for PROTACs Utilizing this compound or Similar Ligands

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTACTarget ProteinCell LineDC50DmaxReference
PROTAC STING Degrader-2STINGTHP-10.53 µM>90%MedChemExpress
(S,R,S)-AHPC-C2-amide-benzofuranylmethyl-pyridineSmad3Rat renal fibroblasts1-125 nM (concentration-dependent degradation)Not specifiedMedChemExpress
ARV-771 (synthesized from (S,R,S)-AHPC-Me)BET proteinsCastration-resistant prostate cancer cells<1 nMNot specifiedMedKoo Biosciences

Experimental Protocols

General Synthesis of the (S,R,S)-AHPC Core

The synthesis of this compound involves a multi-step process starting from the synthesis of the core (S,R,S)-AHPC structure. The following is a representative, generalized protocol.

Synthesis_Workflow start Commercially available protected amino acids step1 Coupling Reactions start->step1 intermediate Boc-protected (S,R,S)-AHPC core step1->intermediate step2 Deprotection intermediate->step2 ahpc_core Free (S,R,S)-AHPC step2->ahpc_core step3 Amide coupling with linker precursor ahpc_core->step3 final_product This compound step3->final_product

General synthetic workflow for (S,R,S)-AHPC derivatives.

Materials:

  • Protected amino acids (e.g., Boc-L-tert-leucine, Boc-trans-4-hydroxy-L-proline)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA)

  • Linker precursor with a carboxylic acid and a protected amine

  • Purification materials (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Synthesis of the (S,R,S)-AHPC core: This is typically achieved through a series of peptide coupling reactions between protected amino acids, followed by cyclization and functional group manipulations. The specific steps and reagents can vary and are often proprietary or detailed in the supplementary information of scientific publications.

  • Amide Coupling to the Linker: The free amine of the synthesized (S,R,S)-AHPC core is coupled with a linker precursor containing a carboxylic acid and a protected amine. This is typically carried out using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

  • Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the desired this compound.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm its structure and purity.

Western Blotting for DC50 and Dmax Determination

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM range) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Data Analysis: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This assay is used to determine the binding affinity of the VHL ligand or a PROTAC to the VHL protein complex.

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex, often tagged (e.g., with GST or His)

  • Terbium-labeled antibody against the tag (donor fluorophore)

  • Fluorescently labeled VHL ligand (e.g., a known VHL ligand conjugated to fluorescein, acceptor fluorophore)

  • This compound or a PROTAC synthesized from it

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the VBC complex and the terbium-labeled antibody. Prepare a solution of the fluorescently labeled VHL ligand.

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the serially diluted test compound, the VBC/antibody mixture, and the fluorescently labeled ligand. Include controls for no competition (vehicle) and maximal competition (a high concentration of a known unlabeled VHL ligand).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the concentration of the test compound and fit the data to a competitive binding curve to determine the IC50, from which the binding affinity (Ki) can be calculated.

Conclusion

This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its high-affinity binding to VHL and the presence of a functionalizable linker make it a key component in the synthesis of potent and selective protein degraders for a wide range of therapeutic targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation.

(S,R,S)-AHPC(Me)-amido-C2-acid for Novel E3 Ligase Recruitment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. This technical guide focuses on (S,R,S)-AHPC(Me)-amido-C2-acid , a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the development of novel PROTACs for targeted protein degradation.

This compound is a derivative of the well-established VHL ligand, (S,R,S)-AHPC-Me, featuring a C2-acid linker. This linker provides a convenient attachment point for a warhead that binds to a target protein, enabling the synthesis of a heterobifunctional PROTAC. This guide will provide an in-depth overview of its role in E3 ligase recruitment, quantitative data from a notable application, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Data Presentation

The quantitative data available for PROTACs utilizing this compound and its close precursors is summarized below. This data is crucial for assessing the efficacy of these molecules in inducing the degradation of their target proteins.

PROTAC Name E3 Ligase Ligand Target Protein Cell Line Parameter Value Citation
PROTAC STING Degrader-2This compoundSTINGTHP-1DC500.53 µM[1][2]
ARV-771(S,R,S)-AHPC-MeBET proteinsCastration-resistant prostate cancer (CRPC) cellsDC50<1 nM

Table 1: Quantitative Degradation Data for PROTACs Utilizing (S,R,S)-AHPC(Me)-based VHL Ligands

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein.

Signaling Pathways and Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The signaling pathway for a PROTAC utilizing this compound to target the STING protein is depicted below.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound -based PROTAC PROTAC->PROTAC VHL VHL E3 Ligase Complex PROTAC->VHL Binds STING STING Protein (Target) PROTAC->STING Binds Ternary_Complex VHL-PROTAC-STING Ternary Complex VHL->Ternary_Complex STING->Ternary_Complex Ub_STING Polyubiquitinated STING Protein Ternary_Complex->Ub_STING Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Ub_STING->Proteasome Recognition & Degradation Degraded_STING Degraded STING (Peptides) Proteasome->Degraded_STING

Caption: PROTAC-mediated degradation of STING protein.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of PROTACs utilizing this compound.

Synthesis of this compound based PROTACs

A general workflow for the synthesis of a PROTAC involves the coupling of the E3 ligase ligand with a linker and then with the target protein ligand.

Synthesis_Workflow start Starting Materials: This compound Target Protein Ligand step1 Amide Coupling Reaction: Activate carboxylic acid of This compound start->step1 step2 React with amine-functionalized linker or target protein ligand step1->step2 step3 Purification: (e.g., HPLC) step2->step3 step4 Characterization: (e.g., NMR, Mass Spectrometry) step3->step4 end Final PROTAC Molecule step4->end

Caption: General synthetic workflow for PROTAC synthesis.

Detailed Protocol:

The specific details of the synthesis of "PROTAC STING Degrader-2" would be derived from the full text of Luo et al., 2024, Chemical Communications. A general procedure based on standard amide coupling is as follows:

  • Activation of this compound: Dissolve this compound in a suitable aprotic solvent (e.g., DMF). Add a coupling agent (e.g., HATU, HOBt) and an amine base (e.g., DIPEA). Stir at room temperature for 30 minutes.

  • Coupling with Target Ligand: To the activated E3 ligase ligand solution, add the target protein ligand containing a free amine group.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final PROTAC molecule by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

VHL Binding Assay

To confirm that the synthesized PROTAC retains its ability to bind to the VHL E3 ligase, a competitive binding assay can be performed.

Protocol (General):

  • Reagents: Recombinant VHL/Elongin B/Elongin C (VBC) complex, a fluorescently labeled VHL ligand (e.g., a HIF-1α peptide mimic), and the test PROTAC.

  • Assay Principle: The assay measures the displacement of the fluorescent ligand from the VBC complex by the test PROTAC.

  • Procedure:

    • Prepare a series of dilutions of the test PROTAC.

    • In a microplate, incubate the VBC complex with the fluorescent ligand in the presence of varying concentrations of the test PROTAC.

    • Measure the fluorescence polarization or other suitable signal.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the PROTAC that displaces 50% of the fluorescent ligand. This value is indicative of the binding affinity of the PROTAC for VHL.

Cellular Degradation Assay (Western Blot)

The efficacy of the PROTAC in degrading the target protein within a cellular context is typically assessed by Western blot.

Western_Blot_Workflow start Cell Culture (e.g., THP-1) step1 Treat cells with varying concentrations of PROTAC start->step1 step2 Cell Lysis and Protein Quantification step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to Membrane step3->step4 step5 Immunoblotting with Primary & Secondary Antibodies (anti-STING, anti-loading control) step4->step5 step6 Signal Detection and Image Analysis step5->step6 step7 Quantify Protein Levels and Calculate DC50 step6->step7 end Degradation Profile step7->end

Caption: Workflow for Western blot analysis of protein degradation.

Detailed Protocol (for STING Degradation):

The specific conditions such as cell line, antibody dilutions, and incubation times would be obtained from the full text of Luo et al., 2024, Chemical Communications. A general protocol is as follows:

  • Cell Culture: Culture THP-1 cells (or another appropriate cell line) to a suitable confluency.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC STING Degrader-2 for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for STING and a primary antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the STING protein levels to the loading control.

    • Plot the percentage of STING protein remaining as a function of the PROTAC concentration to determine the DC50 value.

Conclusion

This compound serves as a valuable and versatile building block for the creation of potent and selective PROTACs. Its efficient recruitment of the VHL E3 ligase enables the targeted degradation of a wide range of proteins implicated in various diseases. The successful development of PROTAC STING Degrader-2 highlights the potential of this VHL ligand in generating novel therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of new PROTACs based on the (S,R,S)-AHPC(Me) scaffold. Further exploration of PROTACs derived from this ligand is anticipated to yield novel therapeutic candidates for a multitude of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S,R,S)-AHPC(Me)-amido-C2-acid Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[2] This document provides detailed protocols for the synthesis of PROTACs incorporating the specific VHL ligand, (S,R,S)-AHPC(Me), connected via an amido-C2-acid linker.

The modular nature of PROTACs allows for the systematic optimization of their degradation efficiency by modifying the warhead, E3 ligase ligand, or the linker. The linker plays a critical role in determining the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The (S,R,S)-AHPC(Me)-amido-C2-acid linker provides a short, flexible connection with a terminal carboxylic acid for versatile conjugation to various warheads containing a primary or secondary amine.

Mechanism of Action

The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC(Me)-linker-Warhead PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Experimental Protocols

The synthesis of a PROTAC containing the this compound linker is a two-stage process: first, the synthesis of the VHL ligand-linker conjugate, and second, the coupling of this conjugate to the warhead.

Part 1: Synthesis of this compound (VHL Ligand-Linker Conjugate)

This protocol describes the synthesis of the key intermediate, this compound, starting from the commercially available (S,R,S)-AHPC-Me hydrochloride and Boc-glycine.

Step 1.1: Amide Coupling of (S,R,S)-AHPC-Me with Boc-Glycine

  • Materials:

    • (S,R,S)-AHPC-Me hydrochloride (1.0 eq)[4]

    • Boc-glycine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[5]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[5]

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,R,S)-AHPC-Me hydrochloride and Boc-glycine in anhydrous DMF.

    • Add DIPEA to the solution and stir for 10 minutes at room temperature.

    • Add HATU to the reaction mixture and stir at room temperature for 12-24 hours.[3]

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected this compound.

Step 1.2: Boc Deprotection to Yield this compound

  • Materials:

    • Boc-protected this compound (from Step 1.1)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for the consumption of the starting material by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude this compound (as a TFA salt) is often used in the next step without further purification.

Part 2: Synthesis of the Final PROTAC via Amide Coupling

This protocol outlines the coupling of the synthesized this compound to a generic amine-functionalized warhead.

  • Materials:

    • This compound (from Part 1) (1.0 eq)

    • Amine-functionalized warhead (1.1 eq)

    • HATU (1.2 eq)[6]

    • DIPEA (3.0 eq)[6]

    • Anhydrous DMF

    • Preparative reverse-phase HPLC system

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve the this compound and the amine-functionalized warhead in anhydrous DMF.[6]

    • To the stirred solution, add HATU and DIPEA.[6]

    • Allow the reaction to proceed at room temperature for 4-24 hours.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and filter to remove any solids.

    • Purify the crude PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

    • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and assess its purity by analytical HPLC.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of VHL Ligand-Linker Conjugate cluster_part2 Part 2: Final PROTAC Synthesis AHPC_Me (S,R,S)-AHPC-Me (VHL Ligand) Coupling1 Amide Coupling (HATU, DIPEA, DMF) AHPC_Me->Coupling1 Boc_Gly Boc-Glycine (C2-acid precursor) Boc_Gly->Coupling1 Boc_Protected Boc-protected This compound Coupling1->Boc_Protected Deprotection Boc Deprotection (TFA, DCM) Boc_Protected->Deprotection Final_Linker This compound Deprotection->Final_Linker Coupling2 Amide Coupling (HATU, DIPEA, DMF) Final_Linker->Coupling2 Amine_Warhead Amine-functionalized Warhead (POI Ligand) Amine_Warhead->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Synthetic workflow for this compound containing PROTACs.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides illustrative data for a generic VHL-recruiting PROTAC.

PROTAC Compound Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%)
Example PROTAC ABRD4HeLa<10>90
Example PROTAC BBTKMOLM-1425>95
Example PROTAC CSMARCA2A5497846[7]
Example PROTAC DBRAFPC3>100<50[1]

Note: The data presented are for illustrative purposes and the actual performance of a synthesized PROTAC will depend on the specific warhead and target protein.

Characterization of PROTAC Activity

Western Blot for Protein Degradation

Western blotting is the standard method to quantify the reduction in the level of the target protein following treatment with the PROTAC.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

    • Lyse the cells and determine the protein concentration of each lysate.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Proteasome-Dependence Assay

To confirm that the observed protein degradation is mediated by the proteasome, a co-treatment experiment with a proteasome inhibitor can be performed.

  • Procedure:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours.[8]

    • Add the PROTAC at a concentration known to induce significant degradation and co-incubate for the desired treatment duration.

    • Lyse the cells and perform a Western blot as described above.

    • A rescue of the target protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism of degradation.[8]

References

Application Notes and Protocols for Testing (S,R,S)-AHPC(Me)-amido-C2-acid PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs catalytically induce the degradation of the entire target protein.[1] This offers a powerful strategy to target proteins previously considered "undruggable."[1][3]

A PROTAC molecule is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase.[4] The E3 ligase then tags the POI with ubiquitin, marking it for degradation by the proteasome.[2][4]

This document provides a detailed experimental design for testing the efficacy of a novel PROTAC utilizing (S,R,S)-AHPC(Me)-amido-C2-acid as the ligand for the von Hippel-Lindau (VHL) E3 ligase.[5][6] (S,R,S)-AHPC based ligands are commonly used to recruit the VHL E3 ligase.[5][7][8] The protocols outlined below will guide researchers through a systematic evaluation of a PROTAC's ability to induce target protein degradation and exert a biological effect.

Signaling Pathway: PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) PROTAC_POI_VHL POI-PROTAC-VHL Ternary Complex PROTAC->PROTAC_POI_VHL POI Protein of Interest (Target) POI->PROTAC_POI_VHL VHL VHL E3 Ligase VHL->PROTAC_POI_VHL PROTAC_POI_VHL->PROTAC PROTAC_POI_VHL->VHL Recycling Ub_POI Poly-ubiquitinated POI PROTAC_POI_VHL->Ub_POI Ubiquitination Ub Ubiquitin Ub->PROTAC_POI_VHL Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of a novel PROTAC. The following workflow outlines the key experimental phases, from initial biochemical characterization to cellular functional assays.

Experimental_Workflow cluster_p1 cluster_p2 cluster_p3 Start Start: Synthesized PROTAC Phase1 Phase 1: Biochemical & Biophysical Characterization Start->Phase1 Assay1A Ternary Complex Formation (e.g., NanoBRET, SPR) Phase1->Assay1A Assay1B In Vitro Ubiquitination Assay Phase1->Assay1B Phase2 Phase 2: In-Cell Target Degradation Assay2A Western Blot for POI Levels Phase2->Assay2A Assay2B Quantitative Proteomics (Optional) Phase2->Assay2B Phase3 Phase 3: Cellular Phenotypic Assays Assay3A Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Phase3->Assay3A Assay3B Functional Assays (e.g., Apoptosis, Cell Cycle) Phase3->Assay3B End End: Efficacy Assessment Assay1A->Phase2 Assay1B->Phase2 Assay2A->Phase3 Assay3A->End Assay3B->End

Caption: High-level experimental workflow for PROTAC evaluation.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to quantify the formation of the POI-PROTAC-VHL ternary complex.[9]

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Plasmid encoding NanoLuc®-POI fusion protein

  • Plasmid encoding HaloTag®-VHL fusion protein

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • White, 96-well assay plates

  • Luminometer with 450 nm and >610 nm filters

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids according to the transfection reagent manufacturer's protocol.

  • PROTAC Treatment: 24 hours post-transfection, replace the medium with Opti-MEM™. Add the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control. To prevent degradation of the target protein from obscuring the ternary complex formation signal, pre-treat cells with a proteasome inhibitor like MG132.[9]

  • Ligand and Substrate Addition: Add HaloTag® NanoBRET™ 618 Ligand to a final concentration of 100 nM and NanoBRET™ Nano-Glo® Substrate.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Measurement: Measure the donor emission at 450 nm and the acceptor emission at >610 nm using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration.

Protocol 2: Target Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of the target protein.[10][11]

Materials:

  • Cancer cell line expressing the POI

  • This compound based PROTAC

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a dose-response of the PROTAC (e.g., 1 nM to 1 µM) or for a time-course (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration. Include a DMSO control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11][12]

Materials:

  • Cancer cell line

  • This compound based PROTAC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well).

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the PROTAC concentration to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Ternary Complex Formation

PROTAC ConcentrationNanoBRET™ Ratio (Mean ± SD)
0 (DMSO)0.05 ± 0.01
0.1 nM0.12 ± 0.02
1 nM0.35 ± 0.04
10 nM0.78 ± 0.06
100 nM1.25 ± 0.10
1 µM1.10 ± 0.09 (Hook Effect)
10 µM0.85 ± 0.07 (Hook Effect)

Table 2: Target Protein Degradation (DC50 and Dmax)

PROTACDC50 (nM)Dmax (%)Timepoint (hours)
PROTAC-X15.29224
Negative Control>10,000<1024

Table 3: Cell Viability (IC50)

Cell LinePROTAC-X IC50 (nM)
Cancer Cell Line A25.8
Normal Cell Line B>5,000

Logical Relationships in Data Interpretation

The following diagram illustrates the logical flow for interpreting the experimental outcomes to assess PROTAC efficacy.

Data_Interpretation cluster_eval Evaluation Cascade Start Experimental Data Ternary Ternary Complex Formation? Start->Ternary Degradation Target Protein Degradation? Ternary->Degradation Yes Failure Conclusion: Ineffective PROTAC (Requires Optimization) Ternary->Failure No Viability Reduced Cell Viability? Degradation->Viability Yes Degradation->Failure No Success Conclusion: Potent & Efficacious PROTAC Viability->Success Yes Viability->Failure No (Target may not be critical)

Caption: Decision tree for interpreting PROTAC efficacy data.

References

Measuring DC50 and Dmax for (S,R,S)-AHPC(Me)-amido-C2-acid Based PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] This document provides detailed application notes and protocols for measuring the potency and efficacy of PROTACs based on the (S,R,S)-AHPC(Me)-amido-C2-acid scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5] The key parameters to quantify a PROTAC's performance are DC50, the concentration at which 50% of the target protein is degraded, and Dmax, the maximum percentage of protein degradation achievable.[3][6][7]

Mechanism of Action: VHL-Mediated Protein Degradation

This compound based PROTACs are heterobifunctional molecules. One end binds to the target protein of interest (POI), and the other end, featuring the (S,R,S)-AHPC moiety, recruits the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex.[1][2] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.[2][3]

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Proteasome->VHL Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation G cluster_workflow Experimental Workflow for DC50 and Dmax Determination start Start cell_culture 1. Cell Culture and Seeding start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis 3. Cell Lysis and Protein Extraction protac_treatment->cell_lysis quantification 4. Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sample_prep 5. Sample Preparation for Western Blot quantification->sample_prep sds_page 6. SDS-PAGE sample_prep->sds_page transfer 7. Protein Transfer to Membrane sds_page->transfer immunoblotting 8. Immunoblotting transfer->immunoblotting detection 9. Signal Detection immunoblotting->detection data_analysis 10. Data Analysis and Curve Fitting detection->data_analysis end End (DC50 and Dmax Values) data_analysis->end

References

Application of (S,R,S)-AHPC(Me)-amido-C2-acid in p38α Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for utilizing (S,R,S)-AHPC(Me)-amido-C2-acid in the targeted degradation of p38α mitogen-activated protein kinase (MAPK).

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This characteristic makes it a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to induce the degradation of specific target proteins.[5][6][7] A PROTAC incorporating this compound can effectively hijack the cell's ubiquitin-proteasome system to selectively eliminate p38α, a key protein involved in cellular responses to stress and inflammation.[8][9][10]

Principle of Action

A PROTAC designed for p38α degradation, hereafter referred to as p38α-Degrader-1, consists of three key components: a ligand that binds to p38α, a linker, and the this compound moiety that recruits the VHL E3 ligase. The simultaneous binding of p38α-Degrader-1 to both p38α and the VHL E3 ligase forms a ternary complex.[5][11] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of p38α. The resulting polyubiquitinated p38α is then recognized and degraded by the 26S proteasome.[7][12][13]

Key Applications

  • Selective p38α Knockdown: Induce the specific degradation of p38α protein in cell culture models to study its role in signaling pathways and cellular processes.

  • Therapeutic Development: Investigate the potential of targeted p38α degradation as a therapeutic strategy for inflammatory diseases, cancer, and other conditions where p38α is implicated.

  • Pathway Analysis: Elucidate the downstream consequences of p38α removal, providing a more definitive understanding of its function compared to traditional kinase inhibitors.

Data Presentation

Quantitative data from experiments should be organized to facilitate clear interpretation and comparison.

Table 1: Dose-Response of p38α-Degrader-1 on p38α Protein Levels

Concentration of p38α-Degrader-1 (nM)Normalized p38α Protein Level (vs. Vehicle)% Degradation
0 (Vehicle)1.000
10.8515
100.5050
500.2080
1000.0595
5000.0496

Table 2: Time-Course of p38α Degradation by p38α-Degrader-1

Time (hours)Normalized p38α Protein Level (at 100 nM)% Degradation
01.000
20.7525
40.4060
80.1585
160.0595
240.0595

Signaling Pathways and Experimental Workflow Diagrams

p38a_signaling_pathway p38α Signaling Pathway cluster_stimuli External Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3Ks MAP3Ks Stress->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38a p38α MKK3_6->p38a Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38a->Transcription_Factors Protein_Kinases Protein Kinases (e.g., MK2) p38a->Protein_Kinases Cellular_Responses Inflammation, Apoptosis, Cell Cycle Regulation Transcription_Factors->Cellular_Responses Protein_Kinases->Cellular_Responses

Caption: Overview of the p38α MAPK signaling cascade.

PROTAC_Mechanism Mechanism of p38α Degradation cluster_components Components cluster_process Degradation Process p38a_Degrader p38α-Degrader-1 (this compound based) Ternary_Complex Ternary Complex Formation p38a_Degrader->Ternary_Complex mediates p38a p38α (Target Protein) p38a->Ternary_Complex binds VHL VHL E3 Ligase VHL->Ternary_Complex binds Ubiquitination Polyubiquitination of p38α Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome recognized by Degradation Degraded p38α Proteasome->Degradation

Caption: PROTAC-mediated degradation of p38α.

Experimental_Workflow Experimental Workflow for p38α Degradation Analysis cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) Treatment 2. Treatment with p38α-Degrader-1 (Dose-response and time-course) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) Treatment->Cell_Lysis Viability_Assay 5c. Cell Viability Assay (MTT, MTS, or WST-1) Treatment->Viability_Assay Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5a. Western Blot (p38α, p-p38α, loading control) Protein_Quantification->Western_Blot Co_IP 5b. Co-Immunoprecipitation (Confirm ternary complex) Protein_Quantification->Co_IP Data_Analysis 6. Data Analysis and Interpretation Western_Blot->Data_Analysis Co_IP->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for assessing p38α degradation.

Experimental Protocols

Protocol 1: Western Blot Analysis of p38α Degradation

This protocol is for determining the extent of p38α degradation following treatment with p38α-Degrader-1.

Materials:

  • Cell culture medium and supplements

  • Cells expressing p38α (e.g., HEK293, HeLa)

  • p38α-Degrader-1

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p38α, anti-phospho-p38α (Thr180/Tyr182), and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with varying concentrations of p38α-Degrader-1 or vehicle control (e.g., DMSO) for the desired time periods.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14][15][16] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[14][15]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[14][15][17]

  • Gel Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[15][18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15][17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14][15]

    • Incubate the membrane with the primary antibody (e.g., anti-p38α) overnight at 4°C.[15][18]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][18]

    • Wash the membrane again with TBST.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[14][18] Quantify band intensities using densitometry software and normalize the p38α signal to the loading control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the interaction between p38α, p38α-Degrader-1, and the VHL E3 ligase.

Materials:

  • Treated cell lysates (as prepared in Protocol 1)

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-p38α or anti-VHL)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with p38α-Degrader-1 or vehicle control using a non-denaturing lysis buffer.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-p38α) to the pre-cleared lysate and incubate to form the antibody-antigen complex.[19][20]

  • Complex Capture: Add fresh protein A/G beads to capture the immunocomplex.[19][21]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[22]

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against p38α and VHL to confirm their co-precipitation.[21][22]

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effects of p38α-Degrader-1.

Materials:

  • Cells seeded in a 96-well plate

  • p38α-Degrader-1

  • MTT, MTS, or WST-1 reagent[23][24]

  • Solubilization solution (for MTT assay)[23]

  • Microplate reader

Procedure (using WST-1 as an example):

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of p38α-Degrader-1 for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[24]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[24]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

By following these detailed protocols and guidelines, researchers can effectively utilize this compound as a key component in the development and characterization of PROTACs for the targeted degradation of p38α.

References

Application Notes and Protocols for Assessing Cellular Uptake of (S,R,S)-AHPC(Me)-amido-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] A critical factor for the efficacy of a PROTAC is its ability to penetrate the cell membrane and reach a sufficient intracellular concentration to engage both the target protein and the E3 ligase.[3][4]

This document provides detailed protocols for assessing the cellular uptake of PROTACs containing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC(Me)-amido-C2-acid.[5][6] The methodologies described herein are essential for characterizing the pharmacokinetic properties of these molecules and for optimizing their design for improved therapeutic efficacy. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification of intracellular PROTAC concentration and high-content imaging for a more qualitative and spatial assessment of uptake.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein degradation machinery. The process begins with the PROTAC entering the cell and simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 VHL E3 Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Quantification of Intracellular PROTAC Concentration using LC-MS/MS

This protocol details the steps for quantifying the intracellular concentration of an this compound containing PROTAC using LC-MS/MS. This method offers high sensitivity and selectivity for accurate quantification.[8][9]

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound PROTAC

  • Internal standard (a stable isotope-labeled version of the PROTAC or a structurally similar molecule)

  • Acetonitrile (B52724) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • LC-MS/MS system

Experimental Workflow:

LCMS_Workflow A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Cell Harvesting & Washing B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Protein Precipitation & Sample Preparation D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

Caption: Experimental workflow for LC-MS/MS-based PROTAC uptake assessment.

Procedure:

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Incubate overnight at 37°C and 5% CO2.

  • PROTAC Treatment:

    • Prepare a stock solution of the this compound PROTAC in DMSO.

    • Dilute the PROTAC stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., a concentration range from 0.1 to 10 µM).

    • Remove the old medium from the cells and add the medium containing the PROTAC.

    • Incubate for the desired time points (e.g., 1, 4, 8, and 24 hours).

  • Cell Harvesting and Washing:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Trypsinize the cells and collect them in a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Count the cells using a hemocytometer or an automated cell counter.

  • Cell Lysis and Protein Quantification:

    • Centrifuge the cell suspension and discard the supernatant.

    • Lyse the cell pellet with a known volume of cell lysis buffer.

    • Determine the protein concentration of the cell lysate using a BCA protein assay.

  • Sample Preparation for LC-MS/MS:

    • To a known volume of cell lysate, add the internal standard.

    • Precipitate the proteins by adding three volumes of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The specific parameters will need to be optimized for the particular PROTAC.

  • Data Analysis:

    • Quantify the PROTAC concentration using a standard curve prepared in the same matrix.

    • Normalize the intracellular PROTAC concentration to the cell number or total protein concentration.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Intracellular PROTAC (pmol/10^6 cells)
Control024Below Limit of Detection
PROTAC X111.5 ± 0.2
PROTAC X145.8 ± 0.6
PROTAC X1810.2 ± 1.1
PROTAC X12412.5 ± 1.5
PROTAC X10115.3 ± 1.8
PROTAC X10455.1 ± 6.2
PROTAC X10898.7 ± 10.5
PROTAC X1024115.4 ± 12.3
Assessment of Cellular Uptake by High-Content Imaging

This protocol provides a method for visualizing and semi-quantitatively assessing the cellular uptake of a fluorescently labeled this compound PROTAC using high-content imaging.[10][11][12]

Materials:

  • Fluorescently labeled this compound PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • CellMask™ Deep Red Plasma Membrane Stain (or similar)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • High-content imaging system

Experimental Workflow:

HCI_Workflow A 1. Cell Seeding B 2. PROTAC Treatment A->B C 3. Staining B->C D 4. Fixation & Permeabilization C->D E 5. Image Acquisition D->E F 6. Image Analysis E->F

Caption: Experimental workflow for high-content imaging-based PROTAC uptake.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well, black-walled, clear-bottom imaging plate.

    • Incubate overnight at 37°C and 5% CO2.

  • PROTAC Treatment:

    • Treat cells with the fluorescently labeled PROTAC at various concentrations and for different time points as described in the LC-MS/MS protocol.

  • Staining:

    • After PROTAC incubation, add Hoechst 33342 and CellMask™ Deep Red to the wells to stain the nuclei and plasma membranes, respectively.

    • Incubate according to the manufacturer's instructions.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • (Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes to assess intracellular localization.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for the fluorescently labeled PROTAC, Hoechst 33342, and CellMask™ Deep Red.

  • Image Analysis:

    • Use image analysis software to segment the cells based on the plasma membrane and nuclear stains.

    • Quantify the fluorescence intensity of the PROTAC signal within the defined cellular compartments (e.g., whole cell, cytoplasm, nucleus).

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Mean Cellular Fluorescence Intensity (Arbitrary Units)
Control024150 ± 25
Labeled PROTAC Y0.541250 ± 150
Labeled PROTAC Y142800 ± 320
Labeled PROTAC Y548500 ± 980
Labeled PROTAC Y11800 ± 90
Labeled PROTAC Y184500 ± 510
Labeled PROTAC Y1245600 ± 630

Conclusion

The protocols outlined in this application note provide robust methods for assessing the cellular uptake of this compound containing PROTACs. The combination of quantitative LC-MS/MS analysis and qualitative high-content imaging offers a comprehensive understanding of the cell permeability and intracellular distribution of these molecules. These data are crucial for the rational design and optimization of PROTACs with improved therapeutic potential.

References

Application Notes and Protocols for (S,R,S)-AHPC(Me)-amido-C2-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC(Me)-amido-C2-acid is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the field of targeted protein degradation.[1][2] This molecule serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] This approach offers a powerful strategy to eliminate disease-causing proteins, including those previously considered "undruggable."[5]

These application notes provide detailed protocols and strategies for the conjugation of this compound to form functional PROTACs, along with methods for their evaluation.

Signaling Pathway: VHL-Mediated Protein Degradation

PROTACs utilizing this compound hijack the cellular ubiquitin-proteasome system. The (S,R,S)-AHPC moiety binds to the VHL protein, which is part of the CRL2^VHL^ E3 ubiquitin ligase complex, also comprising Elongin B/C, Cullin-2, and Rbx1.[6][7][8] The other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4][6]

VHL_Pathway cluster_PROTAC PROTAC Action cluster_VHL_Complex VHL E3 Ligase Complex (CRL2-VHL) cluster_Ubiquitination Ubiquitination Cascade PROTAC (S,R,S)-AHPC-Linker-POI_Ligand VHL VHL PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds EloBC Elongin B/C Ternary_Complex POI-PROTAC-VHL Ternary Complex Cul2 Cullin-2 Rbx1 Rbx1 E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme Ub Ubiquitin E2->Ternary_Complex Recruits PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitin Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: VHL-mediated protein degradation pathway induced by a PROTAC.

Linker Conjugation Strategies

The carboxylic acid moiety of this compound is the primary point for linker attachment. The choice of linker is critical for PROTAC efficacy, influencing cell permeability and the stability of the ternary complex.[9] Common linkers include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[10] The most common conjugation strategy is the formation of a stable amide bond with an amine-functionalized linker or target ligand.

Featured PROTAC: STING Degrader-2

An example of a PROTAC synthesized using this compound is "PROTAC STING Degrader-2".[1][2] This molecule targets the Stimulator of Interferon Genes (STING) protein for degradation and has a reported half-maximal degradation concentration (DC50) of 0.53 µM.[11][12] The synthesis involves coupling the carboxylic acid of the VHL ligand to an amine on the linker, which is subsequently attached to the STING-binding moiety.

Experimental Protocols

Protocol 1: Amide Bond Coupling using EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to an amine-containing linker or target-binding ligand.

Materials:

  • This compound

  • Amine-functionalized linker or target ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Solution: 1 M Tris or 1 M hydroxylamine, pH 8.5

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO. b. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO. c. Add the EDC/NHS solution to the this compound solution. d. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.[13][14] For aqueous reactions, use MES buffer and sulfo-NHS.[14][15]

  • Coupling to Amine: a. Dissolve the amine-containing linker or target ligand (1.0 equivalent) in DMF or DMSO. b. Add the amine solution to the activated NHS-ester solution from step 1. c. Let the reaction stir at room temperature for 2-4 hours, or overnight. Monitor the reaction progress by LC-MS.

  • Quenching and Purification: a. Quench any unreacted NHS-ester by adding the quenching solution and stirring for 30 minutes. b. Purify the resulting PROTAC conjugate using reverse-phase HPLC. c. Characterize the final product by mass spectrometry to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[4][16][17]

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control.[10][16]

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them using supplemented lysis buffer.[17] b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

  • Western Blotting: a. Prepare protein samples with Laemmli buffer and denature by heating. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][17] c. Block the membrane with blocking buffer for 1 hour at room temperature.[17] d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.[17]

  • Data Analysis: a. Strip the membrane and re-probe with the loading control antibody. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the corresponding loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

Data Presentation

The efficacy of newly synthesized PROTACs should be quantified and compared. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Degradation Efficacy of VHL-based PROTACs with PEG Linkers

PROTAC NameTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 1BRD4PEG~13>95HeLa[18]
PROTAC 2BTKPEG2.297Mino[19]
PROTAC 3ERαPEGPotentN/AN/A[10]
PROTAC 4CDK9PEG>100<50N/A[20]
STING Degrader-2STINGMixed530N/AN/A[11][12]

Note: N/A indicates data not available in the cited sources. DC50 and Dmax values are highly dependent on the specific experimental conditions.

Table 2: Biophysical Characterization of PROTAC Ternary Complexes

PROTAC NameTarget ProteinE3 LigaseBinary Binding (KD)Ternary Complex FormationTechniqueReference
MZ1BRD4VHL186 nM (to VHL)CooperativeSPR, ITC[18][21]
dBET1BRD4CRBN1.8 µM (to CRBN)CooperativeN/A[18]

PROTAC Development Workflow

The development of a novel PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_evaluation 2. In Vitro & Cellular Evaluation cluster_optimization 3. Optimization & In Vivo Studies Design PROTAC Design - Target Ligand Selection - Linker Selection - (S,R,S)-AHPC as VHL Ligand Synthesis Chemical Synthesis (e.g., EDC/NHS Coupling) Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification Biophysical Biophysical Assays - Ternary Complex Formation (SPR, ITC, NanoBRET) Purification->Biophysical Test Compound Degradation Protein Degradation Assays - Western Blot (DC50, Dmax) - Ubiquitination Assays Biophysical->Degradation Selectivity Selectivity Profiling (Quantitative Proteomics) Degradation->Selectivity Optimization Lead Optimization (Iterative Design) Selectivity->Optimization Inform Design Optimization->Design Iterate InVivo In Vivo Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy Models Optimization->InVivo Advance Lead

Caption: A typical experimental workflow for PROTAC development.[3][5][9][22]

References

Characterization of Ternary Complexes with (S,R,S)-AHPC(Me)-amido-C2-acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key architectural component of many potent PROTACs is a high-affinity ligand for an E3 ubiquitin ligase. (S,R,S)-AHPC(Me)-amido-C2-acid is a derivative of the well-characterized Von Hippel-Lindau (VHL) E3 ligase ligand.[1] When incorporated into a PROTAC, this moiety serves to recruit the VHL E3 ligase to a target protein of interest (POI), facilitating the formation of a ternary complex (POI-PROTAC-VHL). This induced proximity is the critical first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

The formation, stability, and cooperativity of this ternary complex are paramount to the efficacy of the PROTAC.[3] Therefore, its thorough characterization is a cornerstone of PROTAC development and optimization. These application notes provide detailed protocols for the biophysical and cellular characterization of ternary complexes formed by PROTACs utilizing this compound.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[4] The process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules. The key steps are outlined in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Ubiquitin Ub->E1 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Start PROTAC Synthesis with this compound Biophysical Biophysical Characterization (in vitro) Start->Biophysical Cellular Cellular Characterization (in cellulo) Start->Cellular SPR Surface Plasmon Resonance (SPR) Biophysical->SPR ITC Isothermal Titration Calorimetry (ITC) Biophysical->ITC Xray X-ray Crystallography / Cryo-EM Biophysical->Xray NanoBRET NanoBRET Cellular->NanoBRET CoIP Co-Immunoprecipitation Cellular->CoIP Degradation Degradation Assay (e.g., Western Blot) Cellular->Degradation Data_Analysis Data Analysis & Interpretation Optimization PROTAC Optimization Data_Analysis->Optimization SPR->Data_Analysis ITC->Data_Analysis Xray->Data_Analysis NanoBRET->Data_Analysis CoIP->Data_Analysis Degradation->Data_Analysis

References

Successful PROTACs Employing (S,R,S)-AHPC(Me)-amido-C2-acid and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for successful Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC(Me)-amido-C2-acid, or its close structural analogs. These case studies serve as a practical guide for researchers engaged in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation.

Introduction to (S,R,S)-AHPC-based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold is a potent and widely used ligand for the VHL E3 ligase. The this compound variant and its derivatives offer a versatile platform for attaching different POI ligands via a short amide linkage, enabling the development of highly effective PROTACs.

This report focuses on three case studies:

  • ARV-771: A well-characterized BET (Bromodomain and Extra-Terminal domain) protein degrader.

  • PROTAC STING Degrader-2: A degrader of the Stimulator of Interferon Genes (STING) protein.

  • Smad3/HIF-α Dual Target PROTAC: A novel PROTAC with a dual mechanism of action, degrading Smad3 and stabilizing HIF-2α.

Case Study 1: ARV-771 - A Potent BET Degrader

ARV-771 is a successful preclinical PROTAC that targets the BET family of proteins (BRD2, BRD3, and BRD4) for degradation. Overexpression of BET proteins is implicated in the progression of several cancers, including castration-resistant prostate cancer (CRPC). ARV-771 utilizes a VHL ligand derived from the (S,R,S)-AHPC-Me scaffold to effectively recruit the VHL E3 ligase to the BET proteins, leading to their ubiquitination and subsequent proteasomal degradation.

Quantitative Data Summary
PROTACTarget Protein(s)E3 LigaseCell LineDC50 (nM)DmaxIC50 (nM)Reference(s)
ARV-771 BRD2, BRD3, BRD4VHL22Rv1 (Prostate Cancer)< 5> 90%< 1[1][2]
VCaP (Prostate Cancer)< 5> 90%~1.5[2]
LNCaP (Prostate Cancer)< 5> 90%~16.2[2]
Signaling Pathway and Mechanism of Action

ARV-771 operates by inducing the formation of a ternary complex between the target BET protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts downstream oncogenic signaling pathways, such as the c-MYC pathway, leading to cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_downstream Downstream Effects PROTAC ARV-771 ((S,R,S)-AHPC-based) POI BET Protein (BRD2/3/4) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ub_POI Poly-ubiquitinated BET Protein Ternary_Complex->Ub_POI Facilitates Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation cMYC c-MYC Downregulation Degraded_Peptides->cMYC Apoptosis Apoptosis cMYC->Apoptosis CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest

Caption: Mechanism of ARV-771 mediated BET protein degradation.

Experimental Protocols

This protocol outlines the steps to quantify the degradation of BET proteins in response to ARV-771 treatment.

Materials:

  • 22Rv1, VCaP, or LNCaP cells

  • RPMI-1640 medium supplemented with 10% FBS

  • ARV-771 stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Treat cells with a serial dilution of ARV-771 (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 18-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Detect chemiluminescence using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.

Western_Blot_Workflow Start Start Cell_Seeding 1. Cell Seeding Start->Cell_Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Detection 7. Chemiluminescent Detection Western_Blot->Detection Data_Analysis 8. Data Analysis (DC50 & Dmax) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Western Blot analysis.

This protocol measures the effect of ARV-771 on the proliferation of cancer cells.

Materials:

  • Prostate cancer cell lines (22Rv1, VCaP, LNCaP)

  • Complete growth medium

  • ARV-771 stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: After 24 hours, treat cells with a serial dilution of ARV-771 for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]

Case Study 2: PROTAC STING Degrader-2

PROTAC STING Degrader-2 is a tool compound designed to induce the degradation of the STING protein. STING is a key mediator of innate immunity, and its overactivation is associated with autoimmune and inflammatory diseases. This PROTAC utilizes the this compound linker to recruit the VHL E3 ligase to STING.

Quantitative Data Summary
PROTACTarget ProteinE3 LigaseCell LineDC50 (µM)DmaxReference(s)
PROTAC STING Degrader-2 STINGVHLTHP-1 (Monocytic Cell Line)0.53Not Reported[3][4][5]
Signaling Pathway and Mechanism of Action

PROTAC STING Degrader-2 induces the ubiquitination and proteasomal degradation of STING, thereby downregulating STING-mediated signaling pathways that lead to the production of type I interferons and other inflammatory cytokines.

STING_Degradation_Pathway cluster_cell Cellular Environment cluster_downstream Downstream Effects PROTAC PROTAC STING Degrader-2 (this compound) STING STING Protein PROTAC->STING Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex STING-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex STING->Ternary_Complex VHL->Ternary_Complex Ub_STING Poly-ubiquitinated STING Ternary_Complex->Ub_STING Facilitates Ubiquitination Proteasome 26S Proteasome Ub_STING->Proteasome Recognition Degraded_STING Degraded STING Proteasome->Degraded_STING Degradation IFN_Signal Inhibition of Type I Interferon Signaling Degraded_STING->IFN_Signal Inflammation Reduction of Inflammation IFN_Signal->Inflammation

Caption: PROTAC-mediated degradation of STING protein.

Experimental Protocols

Procedure: Follow the general Western blot protocol outlined for ARV-771, with the following modifications:

  • Cell Line: Use THP-1 cells.

  • PROTAC Treatment: Treat with PROTAC STING Degrader-2 at concentrations ranging from 0.1 µM to 10 µM for 24-48 hours.

  • Primary Antibody: Use an anti-STING antibody.

Case Study 3: Smad3/HIF-α Dual Target PROTAC

This innovative PROTAC demonstrates a dual mechanism of action. It is designed to degrade Smad3, a key mediator of fibrosis, while simultaneously stabilizing Hypoxia-Inducible Factor-2 alpha (HIF-2α), a protein with renal protective effects. This is achieved by using a VHL-recruiting PROTAC that targets Smad3. By occupying the VHL E3 ligase, the PROTAC prevents the natural degradation of HIF-2α, a VHL substrate.

Quantitative Data Summary

Quantitative data such as DC50 and Dmax for Smad3 degradation by this specific PROTAC are not yet widely published. However, studies have shown concentration-dependent degradation of Smad3 in in vitro assays.[6][7]

Signaling Pathway and Mechanism of Action

The PROTAC brings Smad3 into proximity with the VHL E3 ligase, leading to Smad3 ubiquitination and degradation. Concurrently, by engaging VHL, the PROTAC competitively inhibits the binding and subsequent degradation of HIF-2α, leading to its accumulation and the activation of its downstream protective pathways.

Dual_Action_PROTAC cluster_cell Cellular Environment cluster_degradation Smad3 Degradation cluster_stabilization HIF-2α Stabilization cluster_downstream Downstream Effects PROTAC Smad3/HIF-α Dual Target PROTAC Smad3 Smad3 PROTAC->Smad3 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Smad3-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL_HIF2a VHL-HIF-2α Interaction PROTAC->VHL_HIF2a Inhibits Smad3->Ternary_Complex VHL->Ternary_Complex HIF2a HIF-2α HIF2a->VHL_HIF2a Ub_Smad3 Poly-ubiquitinated Smad3 Ternary_Complex->Ub_Smad3 Ubiquitination Proteasome_S 26S Proteasome Ub_Smad3->Proteasome_S Degradation Degraded_Smad3 Degraded Smad3 Proteasome_S->Degraded_Smad3 Anti_Fibrosis Anti-Fibrotic Effects Degraded_Smad3->Anti_Fibrosis Stabilized_HIF2a Stabilized HIF-2α Renal_Protection Renal Protection Stabilized_HIF2a->Renal_Protection

Caption: Dual mechanism of the Smad3/HIF-α PROTAC.

Experimental Protocols

This assay confirms the VHL-dependent degradation of Smad3.[6]

Materials:

  • ACHN cell lysate (VHL-positive)

  • Recombinant Smad3 protein

  • Smad3/HIF-α dual target PROTAC

  • MG132 (proteasome inhibitor)

  • Anti-Smad3 antibody, anti-ubiquitin antibody

Procedure:

  • Incubate recombinant Smad3 protein with ACHN cell lysate in the presence of varying concentrations of the PROTAC.

  • To confirm proteasome-dependent degradation, include a condition with the proteasome inhibitor MG132.

  • Analyze the reaction mixtures by Western blot using an anti-Smad3 antibody to observe degradation.

  • To confirm ubiquitination, probe a parallel blot with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears in the presence of the PROTAC and MG132 indicates Smad3 ubiquitination.

Conclusion

The case studies presented here highlight the utility and versatility of the this compound scaffold in the development of successful PROTACs. By providing detailed quantitative data and experimental protocols, this document aims to equip researchers with the necessary information to advance their own targeted protein degradation projects. The continued exploration of this and other linker chemistries will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC(Me)-amido-C2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of (S,R,S)-AHPC(Me)-amido-C2-acid based PROTACs.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC is potent in biochemical assays but shows significantly reduced activity in cell-based degradation assays. Could cell permeability be the issue?

A1: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[1][2] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1][3] It is crucial to experimentally assess the permeability of your PROTAC to confirm this.

Q2: What are the key physicochemical properties of my this compound based PROTAC that I should optimize to improve cell permeability?

A2: The cell permeability of PROTACs is a multifactorial issue. Key properties to consider for optimization include:

  • Molecular Weight (MW): While most PROTACs are "beyond the Rule of 5," lower molecular weight is generally preferable. A significant decrease in permeability is often seen with MW > 1000 Da.[1]

  • Lipophilicity (logP): An optimal logP is crucial. While higher lipophilicity can improve membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and non-specific toxicity.[1] For VHL-based PROTACs, an ALogP between 3 and 5 has been suggested to favor higher permeability.[4]

  • Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better cell permeability. Strategies to reduce TPSA include linker modification and the introduction of intramolecular hydrogen bonds.[5]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A lower count of HBDs and HBAs is beneficial for cell permeability.[6][7] The amide bond in the this compound linker contributes to the HBD count.

  • Rotatable Bonds: A degree of conformational flexibility, influenced by the number of rotatable bonds, can allow the PROTAC to adopt a more compact, membrane-permeable conformation.[1]

Q3: How does the this compound linker itself impact permeability?

A3: The linker is a critical determinant of a PROTAC's physicochemical properties.[5][8] The "this compound" contains an amide bond, which is a hydrogen bond donor and can negatively impact permeability.[4] The short C2 alkyl chain is generally favorable as it helps to minimize the TPSA.[4][9] However, the overall properties of the PROTAC will also depend on the linker attached to the warhead and the warhead itself.

Troubleshooting Guide

This guide addresses common issues encountered during the development of this compound based PROTACs and provides actionable solutions.

Issue 1: Low Cellular Potency and Suspected Poor Permeability

  • Initial Assessment:

    • Confirm Target Engagement in Cells: Utilize a cellular target engagement assay (e.g., NanoBRET™) to determine if the PROTAC can bind to its target and the VHL E3 ligase inside the cell.[8][10] A discrepancy between live-cell and permeabilized-cell target engagement can indicate permeability issues.[10]

    • Measure Permeability: Directly measure the permeability using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport.[6][8][11]

  • Troubleshooting Workflow:

    G start Low Cellular Potency biochem_assay Biochemical Assay Potent? start->biochem_assay perm_issue Potential Permeability Issue biochem_assay->perm_issue Yes other_issues Investigate Other Factors (e.g., Ternary Complex, Efflux) biochem_assay->other_issues No assess_perm Assess Permeability (PAMPA, Caco-2) perm_issue->assess_perm low_perm Low Permeability Confirmed assess_perm->low_perm Low Pe no_issue Permeability Not the Primary Issue assess_perm->no_issue High Pe optimize Optimize PROTAC Structure low_perm->optimize retest Re-test Cellular Potency optimize->retest retest->start no_issue->other_issues

    Caption: Troubleshooting workflow for low cellular potency.

Issue 2: High Efflux Ratio Observed in Caco-2 Assay

  • Problem: The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cell.

  • Solutions:

    • Co-incubation with Efflux Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors. An increase in PROTAC potency would suggest it is an efflux substrate.[12]

    • Structural Modification: Modify the PROTAC structure to reduce its recognition by efflux transporters. This can involve altering the linker or warhead to change charge, polarity, or conformational properties.

Strategies for Improving Cell Permeability

1. Amide-to-Ester Substitution

Replacing the amide bond in the linker with an ester can significantly improve permeability by removing a hydrogen bond donor.[4][9] This is a highly effective strategy, though the potential for hydrolysis by intracellular esterases should be considered.[13]

  • Impact of Amide-to-Ester Substitution on Permeability:

ModificationChange in HBD CountExpected Impact on PermeabilityPotential Concern
Amide to Ester-1Increase[4][9]Intracellular stability (esterase hydrolysis)[13]

2. Linker Optimization

Systematic modification of the linker connecting the warhead to the this compound moiety is a key strategy.

  • Linker Design Principles for Improved Permeability:

ParameterStrategyRationale
Length Generally, shorter linkers are preferred.Reduces MW and TPSA.[6][13]
Composition Replace polar moieties (e.g., PEG) with more lipophilic groups (e.g., alkyl chains).Increases lipophilicity and reduces HBA count.[5]
Rigidity Introduce cyclic structures (e.g., piperidine, piperazine).Can pre-organize the PROTAC into a more membrane-permeable conformation.[7]

3. Inducing Intramolecular Hydrogen Bonds (The "Chameleon Effect")

Designing linkers that allow the PROTAC to form intramolecular hydrogen bonds in the nonpolar environment of the cell membrane can shield polar groups, effectively reducing the dynamic TPSA and improving permeability.[1][5][14]

  • Signaling Pathway for the "Chameleon Effect":

    G cluster_0 Aqueous Environment cluster_1 Lipophilic Environment (Cell Membrane) protac_aq PROTAC (Extended Conformation) High 3D PSA cell_membrane Cell Membrane protac_aq->cell_membrane Partitioning protac_lipo PROTAC (Folded Conformation) Low 3D PSA intracellular Intracellular Space protac_lipo->intracellular Permeation cell_membrane->protac_lipo Conformational Change (IMHB Formation)

    Caption: The "chameleon effect" facilitating cell permeability.

4. Prodrug Strategy

Masking polar functional groups (e.g., hydroxyls, carboxylic acids) with lipophilic moieties that are cleaved intracellularly can enhance permeability.[1][5][7]

  • Prodrug Strategy Workflow:

    G prodrug PROTAC Prodrug (Lipophilic, Inactive) permeation Cellular Permeation prodrug->permeation cleavage Intracellular Cleavage (e.g., by Esterases) permeation->cleavage active_protac Active PROTAC (Polar, Active) cleavage->active_protac

    Caption: Prodrug strategy for enhancing PROTAC delivery.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][6]

  • Methodology:

    • Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.

    • Solution Preparation: The test PROTAC is dissolved in a buffer (e.g., PBS at pH 7.4) to create the donor solution (e.g., at 10 µM). The acceptor wells of a 96-well plate are filled with the same buffer.[11]

    • Assay Assembly: The filter plate is placed onto the acceptor plate.

    • Compound Addition: The donor solution is added to the filter plate wells.[11]

    • Incubation: The plate assembly is incubated at room temperature for 4-16 hours with gentle shaking.[11]

    • Analysis: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[11] The effective permeability (Pe) is then calculated.

2. Caco-2 Permeability Assay

  • Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a monolayer of human intestinal epithelial cells.[8][11]

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[11]

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[11]

    • Permeability Measurement (Apical to Basolateral - A-B):

      • The test PROTAC is added to the apical (donor) compartment.

      • Fresh buffer is added to the basolateral (acceptor) compartment.

      • The plate is incubated at 37°C.

      • Samples are collected from both compartments at a defined time point (e.g., 2 hours) for LC-MS/MS analysis.[8][11]

    • Permeability Measurement (Basolateral to Apical - B-A):

      • The experiment is repeated with the PROTAC added to the basolateral (donor) compartment to assess efflux.[8][11]

    • Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the PROTAC is a substrate for active efflux.

3. Cellular Uptake Assay by LC-MS/MS

  • Objective: To directly quantify the intracellular concentration of a PROTAC.[8]

  • Methodology:

    • Cell Treatment: Adherent cells are treated with the PROTAC at various concentrations for a specific duration (e.g., 4 hours).[8]

    • Cell Lysis: After incubation, the cells are washed with PBS and lysed.

    • Sample Preparation: The protein content is precipitated (e.g., with acetonitrile), and the supernatant containing the PROTAC is collected.[8]

    • Analysis: The concentration of the PROTAC in the cell lysate is quantified using a validated LC-MS/MS method.[8]

Quantitative Data Summary

The following table summarizes the general effects of physicochemical properties on PROTAC permeability, providing a framework for optimization.

Physicochemical PropertyFavorable Range/TrendRationale for Impact on Permeability
ALogP 3 - 5Balances membrane partitioning and aqueous solubility.[4]
Molecular Weight (Da) < 900Smaller molecules generally diffuse more easily across membranes.[13]
TPSA (Ų) As low as possibleReduces the energy barrier for desolvation to enter the lipid bilayer.
HBD Count As low as possibleFewer HBDs lead to lower polarity and better permeability.[6]
Efflux Ratio (Caco-2) < 2Indicates minimal active efflux from the cell.
PAMPA Pe (10⁻⁶ cm/s) > 1.0Indicates moderate to good passive permeability.[9]

References

Technical Support Center: Confirming VHL Engagement with (S,R,S)-AHPC(Me)-amido-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the engagement of the von Hippel-Lindau (VHL) E3 ligase with the ligand (S,R,S)-AHPC(Me)-amido-C2-acid. This VHL ligand is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), making the validation of its binding essential for successful targeted protein degradation studies.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is confirming its engagement with VHL important?

This compound is a synthetic ligand designed to bind to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[5][6] In the context of PROTACs, this ligand serves as the "hook" that recruits the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[7] Confirming direct engagement between the ligand and VHL is a critical first step to ensure that a PROTAC can form a productive ternary complex (VHL-PROTAC-POI) and induce degradation.[5]

Q2: What are the primary methods to confirm the binding of this compound to VHL?

The primary methods for confirming and quantifying the interaction between a small molecule ligand and VHL are a suite of biophysical and biochemical assays. These include:

  • Fluorescence Polarization (FP): A competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the unlabeled test compound.[5][8]

  • Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.[7][9]

  • Surface Plasmon Resonance (SPR): A label-free method that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where VHL is immobilized.[10][11]

  • Cellular Thermal Shift Assay (CETSA): An in-cell assay that assesses target engagement by measuring the ligand-induced thermal stabilization of VHL in its native cellular environment.[12][13][14][15]

Q3: We are not observing VHL engagement in our assays. What are the common reasons for failure?

Several factors can lead to a lack of observed binding between your ligand and VHL. Here are some common troubleshooting points:

  • Compound Integrity: Verify the chemical structure, purity, and concentration of your this compound stock. Degradation or impurities can significantly impact binding.

  • Protein Quality: Ensure the VHL protein (typically used as a complex with Elongin B and C, VCB) is properly folded, pure, and active. Aggregated or misfolded protein will not bind effectively.

  • Assay Conditions: Suboptimal buffer conditions (pH, salt concentration), temperature, or the presence of interfering substances (e.g., high concentrations of DMSO) can disrupt the interaction.

  • Incorrect Assay Setup: For competitive assays like FP, ensure the concentration of the fluorescent probe and VCB complex are appropriate to detect competition.

Troubleshooting Guides

Fluorescence Polarization (FP) Assay Troubleshooting
Problem Possible Cause Recommended Solution
Low polarization signal 1. Low concentration or poor quality of the fluorescent probe. 2. The molecular weight difference between the free and bound probe is insufficient. 3. The fluorophore is quenched upon binding.1. Verify the concentration and purity of the fluorescent probe. 2. Ensure the VCB complex is significantly larger than the probe. 3. Check for quenching by comparing the fluorescence intensity of the free probe versus the bound probe.
No change in polarization upon adding the test compound 1. The test compound does not bind to VHL. 2. The concentration of the test compound is too low. 3. The affinity of the fluorescent probe is much higher than the test compound.1. Confirm binding with an orthogonal assay (e.g., ITC or SPR). 2. Test a wider concentration range of the compound. 3. Use a fluorescent probe with a weaker binding affinity to VHL.
High background signal 1. Contaminated buffer or reagents. 2. Non-specific binding of the probe to the microplate. 3. Light scattering from aggregated protein.1. Use fresh, high-quality buffers and reagents. 2. Use non-binding surface plates. 3. Centrifuge the protein solution before use to remove aggregates.
Isothermal Titration Calorimetry (ITC) Troubleshooting
Problem Possible Cause Recommended Solution
No detectable heat change 1. No binding is occurring. 2. The binding enthalpy (ΔH) is close to zero. 3. Incorrect concentrations of ligand or protein.1. Confirm binding with an orthogonal assay. 2. If ΔH is near zero, ITC may not be a suitable method. 3. Accurately determine the concentrations of your ligand and protein solutions.
Noisy data or inconsistent peaks 1. Air bubbles in the syringe or cell. 2. Mismatched buffers between the syringe and the cell. 3. Protein aggregation or precipitation during the experiment.1. Carefully degas all solutions before loading. 2. Ensure the ligand and protein are in identical buffer solutions (dialysis is recommended). 3. Check for protein instability under the experimental conditions.
Sigmoidal curve does not fit a 1:1 binding model 1. Complex binding stoichiometry. 2. Presence of an active impurity in the ligand or protein sample. 3. Incorrectly determined concentrations.1. Consider alternative binding models in your data analysis software. 2. Verify the purity of your samples. 3. Re-measure the concentrations of your stock solutions.

Quantitative Data Summary

The following table summarizes typical binding affinities for well-characterized VHL ligands. These values can serve as a benchmark for your experiments with this compound.

VHL LigandBinding Affinity (Kd/Ki/IC50) to VHLPROTAC ExampleTarget ProteinPROTAC Degradation Potency (DC50)
VHL Ligand 8Ki: 2-3 µM[16]ARD-266Androgen Receptor (AR)0.2-1 nM[16]
VH032Kd: 185 nM[16]MZ1BRD4~15 nM[16]
VH298Kd: 80-90 nM[16]---

Note: The efficacy of a PROTAC is not solely dependent on the binary binding affinity of the VHL ligand. Ternary complex formation and stability are also critical factors.[5][16]

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol outlines a general procedure for a competitive FP assay to determine the binding affinity of this compound to the VCB complex.

Materials:

  • Purified VCB (VHL, Elongin B, Elongin C) complex

  • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide or a known small molecule ligand)

  • This compound

  • FP assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

Procedure:

  • Determine the optimal concentration of the VCB complex: Titrate the VCB complex against a fixed concentration of the fluorescent probe to determine the concentration that yields approximately 80% of the maximum polarization signal.

  • Prepare a serial dilution of the test compound: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a serial dilution in FP assay buffer to generate a range of concentrations.

  • Set up the assay plate:

    • Test wells: Add the VCB complex (at the predetermined optimal concentration), the fluorescent probe (at a concentration below its Kd), and the serially diluted test compound.

    • Positive control (maximum polarization): Add the VCB complex and the fluorescent probe.

    • Negative control (minimum polarization): Add only the fluorescent probe.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.

  • Measure fluorescence polarization: Read the plate using a microplate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for CETSA to confirm the intracellular engagement of this compound with VHL.

Materials:

  • Cell line expressing VHL

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Anti-VHL antibody

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specific duration (e.g., 1-2 hours).

  • Harvest and Lyse Cells: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through methods such as freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.

  • Separate Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatants containing the soluble proteins. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-VHL antibody.

  • Data Analysis: Quantify the band intensities for VHL at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble VHL against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizations

VHL-Mediated Protein Degradation Pathway

VHL_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_protac PROTAC Action HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD + O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Proline Hydroxylation VHL_complex VHL-EloB-EloC (VCB Complex) OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a + E1, E2, Ub Ub Ubiquitin Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Nucleus Nucleus Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression Activates POI Protein of Interest (POI) Ternary_complex POI-PROTAC-VCB Ternary Complex POI->Ternary_complex PROTAC (S,R,S)-AHPC-based PROTAC PROTAC->Ternary_complex VHL_complex_protac VCB Complex VHL_complex_protac->Ternary_complex Ub_POI Polyubiquitinated POI Ternary_complex->Ub_POI + E1, E2, Ub Proteasome_protac Proteasome Ub_POI->Proteasome_protac Degradation_protac Degradation Proteasome_protac->Degradation_protac

Caption: VHL signaling in normoxia, hypoxia, and the mechanism of a VHL-recruiting PROTAC.

Experimental Workflow for VHL Engagement Confirmation

Experimental_Workflow start Start: Synthesize/Obtain This compound biophysical Biophysical Assays (In Vitro) start->biophysical fp Fluorescence Polarization (FP) biophysical->fp itc Isothermal Titration Calorimetry (ITC) biophysical->itc spr Surface Plasmon Resonance (SPR) biophysical->spr cellular Cellular Assays (In Cellulo) fp->cellular itc->cellular spr->cellular cetsa Cellular Thermal Shift Assay (CETSA) cellular->cetsa co_ip Co-Immunoprecipitation (Co-IP) cellular->co_ip degradation_assay Target Degradation Assay (Western Blot) cetsa->degradation_assay co_ip->degradation_assay conclusion Conclusion: VHL Engagement Confirmed degradation_assay->conclusion

Caption: A logical workflow for confirming VHL engagement of a small molecule ligand.

References

Technical Support Center: Addressing Off-Target Effects of (S,R,S)-AHPC(Me)-amido-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PROTACs synthesized with the (S,R,S)-AHPC(Me)-amido-C2-acid VHL ligand. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to help identify, understand, and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my PROTAC?

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] In your PROTAC, it functions as the E3 ligase recruiter. It is a critical component that brings your protein of interest (POI) into close proximity with the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[2][3]

Q2: What are the primary sources of off-target effects for PROTACs using this VHL ligand?

While VHL-based PROTACs are generally considered selective, off-target effects can still arise from several factors:[2]

  • Warhead Promiscuity: The ligand binding to your protein of interest (the "warhead") may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[4]

  • Off-Target E3 Ligase Ligand Activity: Although the (S,R,S)-AHPC family of ligands is highly selective for VHL, the possibility of promiscuous binding to other proteins cannot be entirely ruled out.[2]

  • Ternary Complex Cooperativity: A PROTAC may induce the formation of off-target ternary complexes (Off-Target Protein-PROTAC-VHL) with proteins structurally similar to the intended target.[4]

  • The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-VHL) that inhibit the formation of the productive ternary complex, leading to reduced degradation efficiency and potentially complex off-target pharmacology.[2][4][5]

  • Cytotoxicity: At high concentrations, some PROTACs can induce cytotoxicity, which may lead to non-specific changes in protein levels.[2]

Q3: What is the recommended overall strategy to identify off-target effects?

A comprehensive, multi-step approach is recommended. The cornerstone for unbiased off-target identification is mass spectrometry-based global proteomics.[5][6] This technique provides a global view of protein abundance changes in response to PROTAC treatment.[7] Key findings from proteomics should then be validated using orthogonal methods like Western Blotting.[4][6]

G cluster_workflow Off-Target Identification Workflow A Cell Culture & Treatment (PROTAC, Vehicle, Negative Control) B Cell Lysis & Protein Digestion A->B C LC-MS/MS Analysis (Quantitative Proteomics) B->C D Data Analysis (Identify Significantly Downregulated Proteins) C->D E Potential Off-Target List D->E F Orthogonal Validation (e.g., Western Blot) E->F G Confirmed Off-Target F->G G Start Start: Observe Unexpected Results Problem What is the primary issue? Start->Problem NoDeg No On-Target Degradation Problem->NoDeg No Degradation OffTarget High Off-Target Degradation Problem->OffTarget Off-Targets Hook Hook Effect Observed Problem->Hook Non-Linear Degradation CauseNoDeg Check: 1. Cell Permeability 2. Ternary Complex Formation 3. VHL Expression NoDeg->CauseNoDeg CauseOffTarget Check: 1. Warhead Selectivity 2. PROTAC Concentration OffTarget->CauseOffTarget CauseHook Action: Perform Wide Dose-Response Hook->CauseHook G cluster_pathway VHL-based PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary PROTAC PROTAC (Warhead-Linker-VHL Ligand) PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Proximity-Induced Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Overcoming Solubility Challenges with (S,R,S)-AHPC(Me)-amido-C2-acid PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with (S,R,S)-AHPC(Me)-amido-C2-acid PROTACs and encountering solubility-related issues. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges in your experiments.

Troubleshooting Guide

Issue 1: PROTAC Precipitation in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Visible precipitate forms when diluting a DMSO stock solution of your PROTAC into aqueous assay buffer (e.g., PBS, cell culture media).

  • Inconsistent results in biochemical or cell-based assays.

Possible Causes:

  • Poor Aqueous Solubility: PROTACs are often large, lipophilic molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility in aqueous solutions.[1] The this compound moiety, while containing some polar groups, is part of a larger hydrophobic structure.

  • "Salting Out" Effect: High salt concentrations in some buffers can decrease the solubility of organic molecules.

  • Buffer pH: The pH of the buffer may not be optimal for the ionization state of your PROTAC that favors solubility.

Solutions:

StrategyDescriptionKey Considerations
Optimize Solvent Concentration Determine the highest tolerable concentration of your organic solvent (e.g., DMSO) in the final assay buffer without affecting cell viability or assay performance.Typically, DMSO concentrations are kept below 0.5% in cellular assays.
Use of Co-solvents Introduce a small percentage (1-5%) of a water-miscible organic co-solvent such as ethanol (B145695) or PEG 400 to the aqueous buffer to increase the solubility of your PROTAC.Test for compatibility with your specific assay and cell type.
Incorporate Solubilizing Excipients Add solubilizing agents like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low concentrations to the assay buffer.These agents can form micelles or inclusion complexes that enhance the solubility of hydrophobic compounds.
pH Adjustment Systematically vary the pH of your buffer to find the optimal range for your PROTAC's solubility.The carboxylic acid in the linker of this compound PROTACs will be deprotonated at physiological pH, which may influence solubility.
Issue 2: Low Bioavailability in Animal Studies Due to Poor Solubility

Symptoms:

  • Low and variable plasma concentrations of the PROTAC after oral administration.

  • Lack of in vivo efficacy despite good in vitro potency.

Possible Causes:

  • Poor Dissolution in Gastrointestinal Fluids: The PROTAC may not dissolve sufficiently in the GI tract to be absorbed.

  • High First-Pass Metabolism: While not directly a solubility issue, poor solubility can lead to slower absorption, increasing the time the compound is exposed to metabolic enzymes in the gut wall and liver.

Solutions:

Formulation StrategyDescriptionAdvantages
Amorphous Solid Dispersions (ASDs) The PROTAC is dispersed in a polymer matrix in an amorphous state. This prevents crystallization and can lead to a "spring and parachute" effect, where a supersaturated solution is transiently formed upon dissolution.[1]Can significantly increase the dissolution rate and oral absorption.
Cyclodextrin Inclusion Complexes The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent solubility in water.[1]Effective for increasing the concentration of dissolved PROTAC at the site of absorption.
Self-Emulsifying Drug Delivery Systems (SEDDS) These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.Particularly promising for lipophilic drugs and have been successfully applied to PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do this compound PROTACs often have solubility issues?

A1: PROTACs that utilize the (S,R,S)-AHPC moiety to recruit the von Hippel-Lindau (VHL) E3 ligase are often large and lipophilic.[1] While the (S,R,S)-AHPC part itself can be reasonably soluble, especially as a salt, the overall solubility of the final PROTAC is determined by the combined properties of the VHL ligand, the linker, and the ligand for the target protein. The often hydrophobic nature of the target protein ligand and parts of the linker can lead to poor overall aqueous solubility.[1]

Q2: How can I improve the intrinsic solubility of my this compound PROTAC during the design phase?

A2: During the design and synthesis of your PROTAC, consider the following chemical modifications:

  • Incorporate Polar Groups: Introducing polar functional groups, such as morpholine (B109124) or piperazine, into the linker can significantly enhance aqueous solubility.

  • Optimize the Linker: While the C2-acid linker is relatively short, exploring linkers with more heteroatoms (e.g., short PEG linkers) can improve polarity and solubility.

  • Modify the Target Ligand: If possible, modify the warhead to include more polar functionalities without compromising its binding affinity to the target protein.

Q3: What are some typical DC50 and Dmax values for VHL-based PROTACs, and how does solubility affect these parameters?

A3: The efficacy of a PROTAC is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). For potent VHL-based PROTACs, DC50 values in the nanomolar range are common. For instance, ARV-771, which utilizes the (S,R,S)-AHPC-Me VHL ligand, potently degrades BET proteins with a DC50 of less than 1 nM in certain cancer cell lines.[2] Poor solubility can artificially inflate the apparent DC50 and reduce the observed Dmax in cellular assays because the actual concentration of the dissolved, active PROTAC is lower than the nominal concentration.

Illustrative Degradation Data for VHL-based PROTACs

PROTAC ExampleTarget ProteinCell LineDC50DmaxReference
ARV-771BET proteinsCRPC cells< 1 nM>95%[2]
SMARCA2 DegraderSMARCA2-1.6 nM>95%[3]
p38α Degraderp38α-30 nM>90%[4]
Note: This data is for illustrative purposes with PROTACs containing similar VHL ligands and is not specific to PROTACs with the this compound linker.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the kinetic solubility of a PROTAC by measuring light scattering as the compound precipitates from a DMSO solution diluted into an aqueous buffer.

Materials:

  • PROTAC stock solution (10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your PROTAC stock solution in DMSO.

  • Add to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer.

  • Transfer and Mix: Transfer a small volume of the PROTAC DMSO solutions to the corresponding wells of the plate containing the aqueous buffer. Mix well.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Western Blot for Protein Degradation

This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of your PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control.

Visualizations

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC (this compound based) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Binds TernaryComplex Ternary Complex (Target-PROTAC-VHL) Target->TernaryComplex Proteasome 26S Proteasome Target->Proteasome Recognized by VHL->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits E2 Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ubiquitination->Target Tags Target Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The signaling pathway of a PROTAC, leading to target protein degradation.

Experimental_Workflow Experimental Workflow for Addressing Solubility Issues Start Start: PROTAC with Poor Solubility SolubilityAssay Solubility Assay (e.g., Nephelometry) Start->SolubilityAssay BiochemicalAssay Biochemical Assay (e.g., Ternary Complex Formation) End End: Optimized PROTAC Performance BiochemicalAssay->End CellularAssay Cellular Assay (e.g., Western Blot for Degradation) CellularAssay->End InVivoStudy In Vivo Study (e.g., Pharmacokinetics) InVivoStudy->End ChemMod Chemical Modification (Improve intrinsic solubility) ChemMod->Start Re-synthesize and re-test Formulation Formulation Strategy (Improve apparent solubility) Formulation->BiochemicalAssay Formulation->CellularAssay Formulation->InVivoStudy SolubilityAssay->ChemMod If solubility is very low SolubilityAssay->Formulation If modification is not feasible

Caption: A logical workflow for troubleshooting and overcoming PROTAC solubility issues.

References

Technical Support Center: PROTAC Linker Composition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing linker composition for improved PROTAC (Proteolysis Targeting Chimera) activity.

Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Issue 1: My PROTAC shows weak or no degradation of the target protein, despite confirming binary binding to the target and the E3 ligase.

  • Question: I've designed and synthesized a PROTAC, and while it binds to both the protein of interest (POI) and the E3 ligase in biochemical assays, I see minimal or no target degradation in my cellular experiments. What could be the issue?

  • Possible Causes & Troubleshooting Steps:

    • Suboptimal Linker Length or Flexibility: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex.[1][2] Conversely, a linker that is too long or overly flexible might lead to unproductive ternary complexes where the necessary lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1][2]

      • Solution: Synthesize a library of PROTACs with systematically varied linker lengths. For example, if using a PEG linker, create analogs with 2, 4, 6, and 8 PEG units.[3] Similarly, explore different degrees of rigidity by incorporating elements like alkyl chains for more rigidity or piperazine (B1678402)/piperidine rings to pre-organize the PROTAC conformation.[1][4]

    • Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.[5][6][7][8] The linker's properties significantly contribute to the overall physicochemical characteristics of the PROTAC.[6]

      • Solution: Modify the linker to enhance cell permeability. This can involve finding a balance between hydrophilicity and lipophilicity.[6] For instance, incorporating PEG units can increase solubility, which may aid permeability.[3][6] It has been observed that linkers allowing the PROTAC to adopt a folded, less polar conformation in a nonpolar environment can improve cell permeability.[5][9] Consider performing a cell permeability assay, such as a PAMPA or Caco-2 assay, to directly assess this property.[8][10]

    • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein and the E3 ligase in a way that is not productive for ubiquitination.[2][11]

      • Solution: Re-evaluate the linker attachment points (exit vectors) on both the target-binding warhead and the E3 ligase ligand.[6][11] Computational modeling can be a valuable tool to predict the geometry of the ternary complex with different linker configurations and attachment points.[11][12][13]

Issue 2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

  • Question: My dose-response curve for target degradation is bell-shaped. Why is the degradation less effective at higher PROTAC concentrations, and how can I address this?

  • Possible Causes & Troubleshooting Steps:

    • Formation of Unproductive Binary Complexes: The "hook effect" is a well-documented phenomenon for PROTACs.[6][10][14] At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC and E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase).[6][10]

      • Solution:

        • Confirm and Characterize the Hook Effect: Perform a wide dose-response experiment with your PROTAC, spanning from picomolar to high micromolar concentrations, to clearly define the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).[6][10]

        • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This stabilizes the ternary complex over the binary ones.[2] Experiment with more rigid linkers that can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thus reducing the entropic penalty of binding.[2][4]

Issue 3: My PROTAC has poor solubility, making it difficult to work with in aqueous buffers and cellular media.

  • Question: My PROTAC, particularly those with hydrophobic alkyl linkers, precipitates out of solution when I dilute it from a DMSO stock into my aqueous experimental buffer. How can I improve its solubility?

  • Possible Causes & Troubleshooting Steps:

    • High Lipophilicity: The overall molecule, including the warhead, E3 ligase ligand, and the linker, may be too hydrophobic.

      • Solution:

        • Incorporate Solubilizing Moieties into the Linker: The most common strategy is to use polyethylene (B3416737) glycol (PEG) linkers.[3] The ether oxygens in the PEG chain can form hydrogen bonds with water, increasing aqueous solubility.[3] Synthesize a series of PROTACs with varying PEG linker lengths to find the optimal balance between solubility and activity.[3]

        • Add Ionizable Groups: Incorporating basic nitrogen atoms, for example, within a piperazine ring in the linker, can improve solubility by allowing for salt formation at physiological pH.[15][16]

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal linker length for a PROTAC?

    • A1: There is no universal "ideal" linker length.[2] The optimal length is dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2][] A linker that is too short can cause steric clashes, while a linker that is too long may result in an unstable or unproductive ternary complex.[1][2][][18] A common starting point is to synthesize and test a series of linkers with varying lengths, for example, by incrementally adding PEG units or methylene (B1212753) groups.[2][11]

  • Q2: What are the most common types of linkers used in PROTACs?

    • A2: The most frequently used linker motifs are polyethylene glycol (PEG) and alkyl chains.[2] PEG linkers are known to enhance water solubility, while alkyl chains provide more rigidity.[2][] More complex linkers incorporating rigid structures like piperazine, piperidine, or phenyl groups are also used to constrain the PROTAC's conformation.[1][4]

  • Q3: How does the linker attachment point affect PROTAC activity?

    • A3: The linker attachment point, or "exit vector," is critical.[2][6][18] It should be at a solvent-exposed position on both the target-binding ligand and the E3 ligase ligand to avoid interfering with their binding to their respective proteins.[2][11] The attachment points also dictate the possible orientations within the ternary complex, which is crucial for productive ubiquitination.[6]

  • Q4: Can the linker contribute to off-target effects?

    • A4: Yes. While off-target effects are often attributed to the warhead, the linker can influence the overall shape and properties of the PROTAC, potentially leading to unforeseen interactions. Furthermore, some E3 ligase ligands, like pomalidomide, can independently cause the degradation of certain proteins (e.g., zinc-finger proteins).[20] Modifying the linker and its attachment point to the E3 ligase ligand can sometimes mitigate these off-target effects.[20][21]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the impact of linker modifications on PROTAC activity.

Table 1: Impact of Linker Length on Degradation Potency (DC50) and Efficacy (Dmax)

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1PEG815075
PROTAC-A2PEG125095
PROTAC-A3PEG162598
PROTAC-A4PEG208080

Table 2: Impact of Linker Composition on Solubility and Cell Permeability

PROTAC IDLinker TypeAqueous Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)
PROTAC-B1Alkyl< 15.2
PROTAC-B2PEG4252.1
PROTAC-B3PEG8751.5
PROTAC-B4Alkyl-Piperazine504.8

Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[10][11]

  • Cell Culture and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the desired concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target within the complex cellular environment.[6][11]

  • Cell Treatment:

    • Treat intact cells in suspension with the PROTAC or a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain soluble at higher temperatures.

    • Cool the samples on ice.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Analysis:

    • Analyze the soluble fractions by Western blot to detect the amount of target protein that remained soluble at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding affinities and kinetics of binary and ternary complexes in real-time.[2]

  • Chip Preparation:

    • Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC at various concentrations over the immobilized protein surface to measure the kinetics of the binary interaction (PROTAC-E3 Ligase).

    • Separately, immobilize the target protein and flow the PROTAC over the surface to measure the other binary interaction (PROTAC-Target).

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

    • Alternatively, inject the target protein over a surface saturated with the PROTAC and the E3 ligase.

    • Analyze the kinetic data to determine the affinity and stability of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_Ub Ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation Troubleshooting_Workflow cluster_troubleshoot Linker Optimization Loop Start Start: PROTAC Synthesized Biochem_Assay Biochemical Assays (e.g., SPR, ITC) Start->Biochem_Assay Binding_Confirmed Binary Binding Confirmed? Biochem_Assay->Binding_Confirmed Cell_Assay Cellular Degradation Assay (Western Blot) Binding_Confirmed->Cell_Assay Yes Redesign Redesign Ligands Binding_Confirmed->Redesign No Degradation_Observed Degradation Observed? Cell_Assay->Degradation_Observed Optimize Optimize Dose & Characterize Degradation_Observed->Optimize Yes Troubleshoot Troubleshoot Linker/Properties Degradation_Observed->Troubleshoot No Permeability Assess Cell Permeability (e.g., PAMPA, CETSA) Troubleshoot->Permeability Ternary_Complex Assess Ternary Complex (e.g., co-IP, NanoBRET) Permeability->Ternary_Complex Modify_Linker Modify Linker: - Length - Rigidity - Composition - Attachment Points Ternary_Complex->Modify_Linker Modify_Linker->Start Synthesize New Analogs

References

Technical Support Center: Validating Target Engagement for (S,R,S)-AHPC(Me)-amido-C2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTACs synthesized from (S,R,S)-AHPC(Me)-amido-C2-acid. This VHL ligand is a critical component for inducing targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in my experiments?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] It serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] In a PROTAC, this moiety acts as the "E3 ligase recruiter," bringing the VHL E3 ligase complex into close proximity with the target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Q2: How do I confirm that my PROTAC, synthesized from this compound, is engaging with VHL in cells?

A2: Target engagement with VHL can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can demonstrate that the PROTAC stabilizes VHL in intact cells, indicating binding.[5] Additionally, co-immunoprecipitation (co-IP) experiments can be performed to pull down the target protein and subsequently blot for VHL to confirm the formation of the ternary complex (Target Protein-PROTAC-VHL).

Q3: What are the essential negative controls for my target degradation experiments?

A3: To ensure that the observed protein degradation is a direct result of the PROTAC's mechanism of action, several negative controls are critical:

  • Inactive Epimer Control: Synthesize a diastereomer of your PROTAC using an inactive form of the VHL ligand (e.g., with inverted stereochemistry at the hydroxyproline). This control should not induce degradation.[6]

  • VHL Ligand Only: Treat cells with this compound alone to ensure the observed phenotype is not due to VHL inhibition.

  • Warhead Only: Treat cells with the target-binding portion of your PROTAC alone to distinguish between degradation-induced effects and those from simple target inhibition.

  • Proteasome Inhibitor Co-treatment: Co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation, confirming the involvement of the proteasome.[1]

  • VHL Knockdown/Knockout: In cell lines where VHL has been knocked down or knocked out, your PROTAC should not be able to induce degradation of the target protein.[7]

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve.[8] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC and PROTAC-VHL) rather than the productive ternary complex required for degradation.[8] To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for degradation.[8]

Troubleshooting Guides

Problem 1: No or weak target protein degradation observed.
  • Possible Cause 1: Poor cell permeability or solubility of the PROTAC.

    • Solution: PROTACs are often large molecules with poor physicochemical properties.[9] Ensure your PROTAC is fully solubilized in your stock solution (typically DMSO). When diluting into aqueous media, do so gradually and with mixing to avoid precipitation.[1][10] Consider using co-solvents if solubility issues persist.[1] To test if permeability is the issue, you can perform an in vitro degradation assay using cell lysate.[6]

  • Possible Cause 2: Inefficient ternary complex formation.

    • Solution: The linker connecting the VHL ligand and the warhead is critical for productive ternary complex formation. If you are not seeing degradation, it may be necessary to synthesize analogs with different linker lengths and compositions to achieve a more favorable geometry for the ternary complex.[1]

  • Possible Cause 3: Low expression of VHL in the chosen cell line.

    • Solution: Confirm the expression level of VHL in your cell line using Western Blot. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.

Problem 2: Significant off-target effects or cellular toxicity.
  • Possible Cause 1: The "warhead" (target-binding ligand) is not selective.

    • Solution: Perform proteomic profiling to identify other proteins that are being degraded.[11] If off-target degradation is observed, it may be necessary to redesign the warhead to be more selective for your protein of interest.

  • Possible Cause 2: VHL ligand-mediated effects.

    • Solution: The this compound is derived from a VHL inhibitor. At high concentrations, it could potentially stabilize HIF-1α.[6] Test the VHL ligand alone at the relevant concentrations to see if it recapitulates the off-target effects.

  • Possible Cause 3: Formation of neosubstrates.

    • Solution: The ternary complex can sometimes create a novel interface that leads to the ubiquitination of proteins other than the intended target. This is a complex issue that may require linker optimization to alter the conformation of the ternary complex.[6]

Data Presentation: Quantitative Analysis of PROTAC Performance

While specific data for PROTACs derived directly from this compound is not broadly available in the public domain, the following tables provide illustrative examples of the types of quantitative data that should be generated, using well-characterized VHL-based PROTACs as a reference.

Table 1: Illustrative Degradation Potency and Efficacy (Data is representative for a typical VHL-based PROTAC targeting a bromodomain-containing protein)

PROTAC CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Example PROTAC 1BRD4HeLa15>90
Example PROTAC 2BRD222Rv18>95

DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation observed.

Table 2: Illustrative Binding Affinities and Ternary Complex Cooperativity (Data is representative for a typical VHL-based PROTAC, e.g., MZ1)

InteractionAssayBinding Affinity (K_d) (nM)
PROTAC to VHLSPR66
PROTAC to TargetITC4
Ternary Complex
Cooperativity (α) >1 (Positive)

K_d: Dissociation constant, a measure of binding affinity. α (Cooperativity): A value >1 indicates that the binding of the second protein is enhanced once the first is bound, which is a hallmark of a stable and productive ternary complex.[12]

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Cell Treatment: Treat cells with your PROTAC at its optimal degradation concentration and a vehicle control. To better capture the complex, you can pre-treat with a proteasome inhibitor (e.g., MG132) for 2-4 hours before harvesting.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).

  • Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein or VHL overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot. Probe separate blots for your target protein and for VHL. An increased VHL signal in the PROTAC-treated sample compared to the control when pulling down the target protein (and vice versa) confirms the formation of the ternary complex.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for VHL Engagement
  • Cell Treatment: Treat intact cells with your PROTAC or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble VHL by Western blot. A shift in the melting curve to a higher temperature in the presence of your PROTAC indicates target engagement and stabilization.[5]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 cluster_2 PROTAC (S,R,S)-AHPC-based PROTAC Target Target Protein (POI) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC mechanism of action.

Western_Blot_Workflow start Seed Cells treat Treat with PROTAC (Dose Response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detect Detection & Analysis immunoblot->detect end Quantify Degradation (DC50, Dmax) detect->end

Caption: Western blot experimental workflow.

Troubleshooting_Hook_Effect start Dose-response curve shows decreased degradation at high [PROTAC] cause Cause: Formation of non-productive binary complexes start->cause solution1 Perform wider, more granular dose-response curve cause->solution1 Solution solution3 Use biophysical assays (e.g., SPR) to study complex formation cause->solution3 Advanced Analysis solution2 Identify optimal concentration (DCmax) for future experiments solution1->solution2

Caption: Troubleshooting the "Hook Effect".

References

Technical Support Center: Mitigating the Hook Effect in (S,R,S)-AHPC(Me)-amido-C2-acid PROTAC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs (Proteolysis-Targeting Chimeras) that incorporate the (S,R,S)-AHPC(Me)-amido-C2-acid moiety, a derivative of the VHL E3 ligase ligand. The primary focus is to address the "hook effect," a common phenomenon in PROTAC-mediated protein degradation assays that can lead to misinterpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC assays?

A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal dose-response curve.[2]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, VHL).[1] However, at high concentrations, the PROTAC can independently bind to either the target protein or the VHL ligase, forming Target-PROTAC or VHL-PROTAC binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q3: What are the consequences of the hook effect on experimental data?

Q4: How does "cooperativity" influence the hook effect?

A4: Cooperativity describes how the binding of a PROTAC to one of its protein partners (target or E3 ligase) influences its binding to the other.[2]

  • Positive Cooperativity: The formation of a binary complex (e.g., VHL-PROTAC) increases the binding affinity for the target protein. This stabilizes the ternary complex over the binary ones and makes the PROTAC less prone to the hook effect.[2]

  • Negative Cooperativity: The formation of a binary complex decreases the binding affinity for the second protein, which destabilizes the ternary complex and can exacerbate the hook effect.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating the hook effect in your this compound PROTAC experiments.

Problem 1: The dose-response curve shows a "hook" shape, with decreased degradation at high concentrations.

  • Diagnosis: This is the classic presentation of the hook effect.

  • Troubleshooting Steps:

    • Expand the Concentration Range: Perform a wider and more granular dose-response experiment, particularly at lower concentrations (pM to nM range). This will help to accurately define the optimal concentration for maximal degradation (Dmax) and the DC50 value.

    • Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the VHL-PROTAC-Target ternary complex. A corresponding bell-shaped curve in these assays will confirm that the hook effect is due to the formation of unproductive binary complexes at high concentrations.

    • Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation. Degradation kinetics can vary between different PROTACs and target proteins.

Problem 2: No protein degradation is observed at any tested concentration.

  • Diagnosis: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the entire tested concentration range falling within the hook effect region.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: It is possible that the initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations, from picomolar to high micromolar.

    • Verify Target and E3 Ligase Expression: Confirm that the cell line used expresses both the target protein and the VHL E3 ligase at sufficient levels.

    • Confirm Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC can bind to the target protein within the cell.

    • Assess Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Consider using a cell permeability assay to evaluate your compound.

Data Presentation: Quantitative Analysis of VHL-Based PROTACs

The following table provides illustrative data for a hypothetical series of PROTACs utilizing a VHL ligand, demonstrating how key parameters are used to compare their performance and characterize the hook effect.

PROTAC CompoundDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PROTAC A 10951000
PROTAC B 50855000
PROTAC C 598500
PROTAC D 10070>10000
  • DC50: The concentration of the PROTAC required to achieve 50% of the maximal protein degradation. A lower DC50 indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.

  • Hook Effect Onset: The concentration at which the degradation efficacy begins to decrease. A higher onset concentration indicates a wider therapeutic window.

Experimental Protocols

1. Dose-Response Analysis by Western Blot

This protocol is a fundamental method to quantify target protein degradation across a range of PROTAC concentrations and to identify the hook effect.

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the this compound PROTAC in cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to observe the full dose-response curve, including a potential hook effect.

    • Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).

    • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (typically 4-24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of protein degradation against the log of the PROTAC concentration to generate a dose-response curve. From this curve, determine the DC50, Dmax, and the onset of the hook effect.

2. NanoBRET™ Ternary Complex Assay

This live-cell assay allows for the direct measurement of the formation of the Target-PROTAC-VHL ternary complex.

  • Cell Preparation:

    • Co-transfect cells with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the energy donor) and another expressing VHL fused to HaloTag® (the energy acceptor).

    • Seed the transfected cells into a multi-well plate.

  • Assay Procedure:

    • Add the HaloTag® NanoBRET™ 618 Ligand (substrate for the acceptor) to the cells and incubate.

    • Add the this compound PROTAC at various concentrations to the wells.

    • Add the Nano-Glo® Luciferase Assay Substrate (furimazine) to initiate the BRET reaction.

    • Measure the luminescence signal from the donor (460 nm) and the acceptor (618 nm) using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Catalyzes Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Releases Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: Signaling pathway of this compound PROTAC-mediated protein degradation.

Hook_Effect_Workflow cluster_workflow Troubleshooting Workflow Start Observe Hook Effect in Dose-Response Curve Expand_Conc Expand Concentration Range (Lower Concentrations) Start->Expand_Conc Assess_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Start->Assess_Ternary Optimize_Time Optimize Incubation Time Expand_Conc->Optimize_Time Assess_Ternary->Optimize_Time Analyze_Data Re-analyze Data for Accurate DC50 and Dmax Optimize_Time->Analyze_Data

Caption: Experimental workflow for troubleshooting the hook effect.

Hook_Effect_Logic cluster_logic Logical Relationship of the Hook Effect High_PROTAC High PROTAC Concentration Binary_Complex Increased Formation of Binary Complexes (Target-PROTAC & VHL-PROTAC) High_PROTAC->Binary_Complex Leads to Reduced_Ternary Reduced Formation of Productive Ternary Complex Binary_Complex->Reduced_Ternary Competes with Decreased_Deg Decreased Protein Degradation Reduced_Ternary->Decreased_Deg Results in

Caption: Logical relationship illustrating the cause of the hook effect.

References

Validation & Comparative

A Head-to-Head Comparison: (S,R,S)-AHPC(Me)-amido-C2-acid (VHL Ligand) vs. CRBN Ligands in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to E3 Ligase Ligand Selection in Proteolysis-Targeting Chimera (PROTAC) Design.

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis-Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. A critical decision in the design of a potent and selective PROTAC is the choice of the E3 ubiquitin ligase to be recruited. This guide provides a comprehensive comparison of PROTACs designed with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC(Me)-amido-C2-acid, and those utilizing common ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of thalidomide, lenalidomide, and pomalidomide.

This comparison is based on an analysis of their performance in key aspects of PROTAC efficacy, including binding affinity, ternary complex formation, and degradation efficiency. Detailed experimental protocols for the assays discussed are also provided to facilitate the replication and validation of these findings.

Executive Summary: VHL vs. CRBN Ligands

Both VHL and CRBN are highly effective E3 ligases for PROTAC-mediated protein degradation, each with its own set of advantages and disadvantages. The choice between them is often target- and context-dependent.

Feature(S,R,S)-AHPC-based VHL LigandsCRBN Ligands (Pomalidomide, Lenalidomide)
Ternary Complex Stability Generally form more stable and long-lived ternary complexes.Exhibit faster turnover rates, which can be advantageous for rapidly dividing cells.
Tissue Expression Ubiquitously expressed, but levels can be low in certain solid tumors.Ubiquitously expressed, with particularly high levels in hematopoietic cells.
Subcellular Localization Predominantly cytosolic, but can translocate to the nucleus.Primarily nuclear, with the ability to shuttle to the cytoplasm.
Selectivity The binding pocket is more buried, which can lead to higher selectivity.Can be associated with off-target degradation of neosubstrates like zinc-finger transcription factors.
Ligand Properties Tend to be larger and more polar.Generally smaller and may possess better oral bioavailability.

Quantitative Performance Data

The following tables summarize representative quantitative data for PROTACs utilizing VHL and CRBN ligands. It is important to note that direct head-to-head comparisons in the same cellular context are not always available, and performance can be highly dependent on the target protein and linker composition. Data for the VHL-based PROTAC ARV-771, which utilizes a closely related (S,R,S)-AHPC-Me ligand, is used as a proxy for this compound.

Table 1: E3 Ligase Binding Affinity

LigandE3 LigaseBinding Affinity (Kd)Assay
VH032 (related to AHPC)VHL185 nM[1]Isothermal Titration Calorimetry (ITC)
PomalidomideCRBN~1.8 µMBiochemical Assay
LenalidomideCRBN~3 µMBiochemical Assay

Table 2: Ternary Complex Formation and Cooperativity

PROTACTargetE3 LigaseTernary KdCooperativity (α)Assay
MZ1 (VHL-based)BRD4BD2VHL5.5 nM[2]12[2]Surface Plasmon Resonance (SPR)
Representative CRBN PROTACBRD4CRBN-Often shows lower or no cooperativityTR-FRET

Table 3: Protein Degradation Potency (DC50) and Efficacy (Dmax)

PROTACTargetCell LineDC50Dmax
ARV-771 (VHL-based)BET proteins22Rv1 (Prostate Cancer)< 1 nM[3]>95%
ARV-825 (CRBN-based)BRD4Ramos (Burkitt's Lymphoma)< 1 nM[4]>98%
dBET1 (CRBN-based)BRD4MDA-MB-231 (Breast Cancer)430 nM[4]~90%
MZ1 (VHL-based)BRD4HeLa, 22Rv18 nM, 23 nM[4]>90%

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC or CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase (VHL or CRBN) PROTAC->E3 Binds Ternary POI-PROTAC-E3 PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled E2 E2-Ubiquitin Conjugating Enzyme E2->Ternary Recruitment Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose-Response or Time-Course) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50 & Dmax Calculation) detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western Blot analysis.

TR_FRET_Workflow start Start: Reagent Preparation dispense_protac Dispense PROTAC Serial Dilution start->dispense_protac add_proteins Add Tagged POI and E3 Ligase dispense_protac->add_proteins add_antibodies Add Labeled Antibodies (Donor & Acceptor) add_proteins->add_antibodies incubate Incubation add_antibodies->incubate read_plate Read Plate (TR-FRET Signal) incubate->read_plate analyze Data Analysis (Calculate Ratio, Plot Curve) read_plate->analyze end End: Ternary Complex Formation Data analyze->end

Caption: Experimental workflow for a TR-FRET ternary complex assay.

Detailed Experimental Protocols

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells for a predetermined time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the in vitro formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, tagged target protein (e.g., His-tagged).

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN complex).

  • TR-FRET donor-labeled antibody (e.g., anti-His-Terbium).

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2).

  • PROTAC compound.

  • Assay buffer.

  • Low-volume 384-well plates.

  • TR-FRET plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.

  • Assay Setup: In a 384-well plate, add the PROTAC dilutions.

  • Protein Addition: Add a pre-mixed solution of the tagged target protein and E3 ligase to each well.

  • Antibody Addition: Add a pre-mixed solution of the donor and acceptor labeled antibodies.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

  • Signal Detection: Read the plate on a TR-FRET enabled reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration to generate a bell-shaped curve, from which the potency of ternary complex formation can be determined.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Objective: To measure the binding kinetics and affinity of the PROTAC to the E3 ligase and the ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., Biacore).

  • Purified E3 ligase (for immobilization).

  • Purified target protein.

  • PROTAC compound.

  • Running buffer.

Procedure:

  • E3 Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd) and kinetics (kon, koff).

  • Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[2]

NanoBRET™ Assay for In-Cell Ternary Complex Formation

Objective: To measure PROTAC-induced ternary complex formation in a live-cell context.

Materials:

  • Cell line engineered to express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).

  • HaloTag® ligand.

  • PROTAC compound.

  • NanoLuc® substrate.

  • Luminometer with appropriate filters.

Procedure:

  • Cell Plating and Labeling: Plate the engineered cells in a white, opaque microplate. Add the HaloTag® ligand to label the E3 ligase fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio. A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Conclusion

The selection between a VHL ligand like this compound and a CRBN ligand is a critical step in PROTAC design that should be guided by empirical data. VHL-based PROTACs may offer advantages in terms of forming highly stable ternary complexes and potentially higher selectivity.[] Conversely, CRBN-based PROTACs, with their smaller and often more bioavailable ligands, have shown significant promise and have rapidly progressed into clinical trials.[4] A thorough understanding of the distinct characteristics of each E3 ligase, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the rational design and development of the next generation of targeted protein degraders.

References

Comparative Analysis of PROTACs Featuring (S,R,S)-AHPC(Me)-amido-C2-acid Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC(Me)-amido-C2-acid linker system for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document synthesizes available experimental data to objectively compare the performance of PROTACs with variations in this linker, offering insights into structure-activity relationships.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold is a high-affinity ligand for the VHL E3 ligase, making it a cornerstone in the design of many potent PROTACs.[2]

The linker itself is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as cell permeability and solubility.[3][4] This guide focuses on PROTACs employing the this compound linker, a common motif for conjugating the VHL ligand to the POI-binding moiety.

Quantitative Data on PROTAC Performance

While a direct head-to-head comparison of PROTACs with systematically varied this compound linkers is not extensively available in the reviewed literature, we can compile and analyze data from various studies on PROTACs that utilize this VHL ligand system with different warheads and linker modifications. The following table summarizes the performance of representative PROTACs, highlighting key parameters such as degradation efficacy (DC50 and Dmax) and cell permeability.

PROTAC Name/IdentifierTarget ProteinCell LineDC50Dmax (%)Permeability (Papp, 10-6 cm/s)Linker Characteristics
ARV-771 BRD422Rv1 (Prostate Cancer)<1 nM>951.5-fold increase with ester vs. amide linkageContains an (S,R,S)-AHPC(Me) derivative with a flexible linker.[5]
Compound Series 1 ERK5VariousN/AN/AHigh to LowVaried linker rigidity and polarity; flexible aliphatic and ethylene (B1197577) glycol-based linkers showed higher permeability.[3]
Androgen Receptor PROTACs Androgen ReceptorLNCaP (Prostate Cancer)Low nMN/ALow but measurableVHL-ligand containing PROTACs with flexible linkers.[1]
SMAD3 Degrader SMAD3CWR22Rv1 (Prostate Cancer)0-50 µMConcentration-dependentN/AUtilizes an (S,R,S)-AHPC-C2-amide linker.[6]

Note: Direct comparison between different PROTACs should be made with caution due to variations in the target protein, warhead, cell line, and experimental conditions.

The Impact of Linker Composition on PROTAC Performance

The structure of the C2-acid portion of the linker, though seemingly a small component, can significantly impact the overall properties of the PROTAC. Key considerations in the design and analysis of these linkers include:

  • Flexibility vs. Rigidity: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can allow for greater conformational freedom, which may be necessary to achieve a productive ternary complex.[7] However, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and improving pharmacokinetic properties.[7] Studies have shown that linkers that allow for folding and a reduction in the solvent-accessible 3D polar surface area can lead to higher cell permeability.[3]

  • Hydrophobicity and Solubility: The linker contributes to the overall lipophilicity of the PROTAC. While a certain degree of hydrophobicity can enhance cell permeability, excessive lipophilicity can lead to poor solubility and off-target effects.[8]

  • Amide vs. Ester Linkages: Replacing an amide bond in the linker with an ester has been shown to increase the permeability of PROTACs.[5] This is a critical consideration for improving the oral bioavailability of these large molecules.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs with this compound linkers.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTACs in cell culture medium.
  • Treat the cells with the PROTACs at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates and load equal amounts onto an SDS-polyacrylamide gel.
  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to assess the passive permeability of a compound across an artificial membrane, providing an indication of its potential for cell membrane penetration.

1. Plate Preparation:

  • Prepare a donor plate and an acceptor plate. The donor plate wells contain a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
  • Fill the acceptor plate wells with buffer.

2. Compound Addition:

  • Add the PROTAC compounds to the wells of the donor plate.

3. Incubation:

  • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours).

4. Quantification:

  • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

5. Calculation of Permeability:

  • Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well over time.[7]

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 Comparative PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varied C2-Acid Linkers) Biochemical_Assays Biochemical Assays (e.g., Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Data_Analysis Comparative Data Analysis Biochemical_Assays->Data_Analysis Permeability_Assay Permeability Assay (e.g., PAMPA) Cell_Based_Assays->Permeability_Assay Degradation_Assay Degradation Assay (Western Blot for DC50/Dmax) Cell_Based_Assays->Degradation_Assay Permeability_Assay->Data_Analysis Degradation_Assay->Data_Analysis

Caption: A typical workflow for the comparative evaluation of PROTACs.

References

A Comparative Guide to V-Hippel-Lindau (VHL) Ligand Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the ubiquitin-proteasome system and a key target in the development of Proteolysis Targeting Chimeras (PROTACs). The binding affinity (Kd) of small molecule ligands to VHL is a crucial parameter for the efficacy of these targeted protein degraders. This guide provides a comparative analysis of the binding affinities of various VHL ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinity of a ligand to its target is a measure of the strength of their interaction, with a lower dissociation constant (Kd) indicating a stronger binding affinity. The following table summarizes the Kd values for several well-characterized VHL ligands, determined by various biophysical techniques.

LigandKd (nM)MethodReference
VH032185Fluorescence Polarization (FP)[1][2]
VH10144Fluorescence Polarization (FP)[1][2]
VH298Not specified, but described as having nanomolar binding affinityNot Specified[3]
Ligand 14100 (IC50)Isothermal Titration Calorimetry (ITC)[1][2]
Ligand 22700 (IC50)Isothermal Titration Calorimetry (ITC)[1][2]
Ligand 31800 (IC50)Isothermal Titration Calorimetry (ITC)[1][2]
Compound 27145,00019F NMR displacement assay[4]
(3R,4S)-F-Hyp containing VH032 derivativeComparable to parent Hyp-containing compoundsNot Specified[4]
(3S,4S)-F-Hyp containing VH032 derivativeConsiderably lower than parent Hyp-containing compoundsNot Specified[4]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount in drug discovery. The following are detailed protocols for the most common assays used to measure the Kd of VHL ligands.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Dialyze the purified VHL protein complex (e.g., VCB, which is VHL in complex with Elongin B and C) and the ligand against the same buffer to minimize heats of dilution.[5]

  • Instrument Setup: Load the VHL protein complex into the sample cell of the calorimeter and the ligand into the injection syringe.[5]

  • Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat change.[5]

  • Data Analysis: Integrate the heat flow peaks to obtain the heat of binding for each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

  • Chip Preparation: Immobilize the purified, tagged VHL E3 ligase complex onto a sensor chip using standard amine coupling chemistry.[5]

  • Binding Measurement: Flow a series of concentrations of the VHL ligand over the sensor surface.

  • Data Collection: Monitor the change in the SPR signal in real-time to obtain association (ka) and dissociation (kd) rate constants.

  • Data Analysis: Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka). Regenerate the sensor surface between injections of different ligand concentrations.[5]

Fluorescence Polarization (FP)

FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (probe) by a test compound.

Methodology:

  • Reagent Preparation: Prepare a solution of the purified VCB complex and a fluorescently labeled VHL probe in an appropriate assay buffer. The concentration of the VCB complex should be in the low nanomolar range, and the probe concentration should be below its Kd for VCB.[5]

  • Compound Dilution: Serially dilute the test compounds in the assay buffer.

  • Assay Plate Setup: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Reaction: Add the VCB/probe mixture to each well and incubate at room temperature, protected from light.[5]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the polarization signal. This can then be used to determine the Kd.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in assessing VHL ligand binding and the biological context of VHL, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis p Purified VHL Protein itc Isothermal Titration Calorimetry (ITC) p->itc spr Surface Plasmon Resonance (SPR) p->spr fp Fluorescence Polarization (FP) p->fp l VHL Ligand l->itc l->spr l->fp da Determine Kd (Binding Affinity) itc->da spr->da fp->da

Caption: Experimental workflow for determining VHL ligand binding affinity.

vhl_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa HIF-1α PHD PHDs HIFa->PHD O2 HIFa_OH HIF-1α-OH PHD->HIFa_OH VHL VHL E3 Ligase HIFa_OH->VHL HIFa_Ub Ub-HIF-1α VHL->HIFa_Ub + E1, E2, Ub Ub Ubiquitin Proteasome Proteasome HIFa_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hyp HIF-1α HIF_complex HIF-1α/β Complex HIFa_hyp->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Gene_exp Gene Expression (e.g., VEGF) Nucleus->Gene_exp

Caption: Simplified VHL signaling pathway in normoxia and hypoxia.

References

A Comparative Guide to Targeted Molecular Therapies: (S,R,S)-AHPC(Me)-amido-C2-acid Derivative-Based PROTACs versus HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of two distinct therapeutic strategies: targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) that incorporate (S,R,S)-AHPC(Me)-amido-C2-acid derivatives as von Hippel-Lindau (VHL) E3 ligase ligands, and enzymatic inhibition via histone deacetylase (HDAC) inhibitors. This comparison aims to equip researchers with the necessary data and methodologies to evaluate the efficacy of these approaches in preclinical settings.

Introduction: Two Paradigms of Therapeutic Intervention

The quest for novel therapeutics has led to the development of sophisticated strategies that go beyond simple enzyme inhibition. Targeted protein degradation has emerged as a powerful modality, offering the potential to eliminate disease-causing proteins entirely. This is exemplified by PROTACs, which utilize the cell's own ubiquitin-proteasome system to achieve this goal. A key component of many effective PROTACs is a high-affinity ligand for an E3 ubiquitin ligase, such as the this compound derivatives that recruit the VHL E3 ligase.

In contrast, the more established approach of enzyme inhibition aims to block the catalytic activity of a target protein. Histone deacetylase (HDAC) inhibitors are a prominent class of such drugs, demonstrating clinical efficacy in various cancers. They function by preventing the removal of acetyl groups from histones and other proteins, thereby altering gene expression and inducing cellular responses like cell cycle arrest and apoptosis.

This guide will benchmark the efficacy of these two approaches by comparing a representative PROTAC, ARV-771 (which incorporates a VHL ligand derived from the (S,R,S)-AHPC scaffold), against the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA).

Quantitative Performance Metrics

The efficacy of these two classes of molecules is assessed using distinct quantitative parameters. For PROTACs, the key metrics are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax), which measure the potency and efficacy of protein removal. For HDAC inhibitors, the primary metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit the enzymatic activity of HDACs or the proliferation of cancer cells.

Table 1: Comparative Efficacy of a VHL-based PROTAC (ARV-771) and an HDAC Inhibitor (Vorinostat)

CompoundTarget(s)Mechanism of ActionEfficacy MetricValueCell Line/Assay
ARV-771 BRD2, BRD3, BRD4Targeted Protein DegradationDC50<1 nM[1]Castration-Resistant Prostate Cancer (CRPC) cells
DC50<5 nM22Rv1 CRPC cells
Vorinostat (SAHA) HDAC1, HDAC2, HDAC3, HDAC6, HDAC7, HDAC11Enzyme InhibitionIC50 (HDAC1)10 nM[2][3][4]Cell-free assay
IC50 (HDAC3)20 nM[2][3][4]Cell-free assay
IC50 (Cell Proliferation)0.75 µMMCF-7 (Breast Cancer)
IC50 (Cell Proliferation)2.5 - 7.5 µMLNCaP, PC-3, TSU-Pr1 (Prostate Cancer)[3]
IC50 (Cell Proliferation)3 - 8 µMVarious cancer cell lines[2]

Table 2: VHL Ligand Binding Affinity and HDAC Isoform Selectivity of Vorinostat (SAHA)

Ligand/InhibitorTargetMetricValueAssay
VH032 ((S,R,S)-AHPC derivative) VHLKd185 ± 7 nM[5]Isothermal Titration Calorimetry (ITC)
Vorinostat (SAHA) HDAC1IC5013.7 ± 0.15 nMEnzymatic Assay
HDAC2IC5062.0 ± 0.15 nMEnzymatic Assay
HDAC3IC50>10,000 nMEnzymatic Assay
HDAC6IC5034 nMEnzymatic Assay
HDAC8IC50540 nMEnzymatic Assay

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of PROTACs and HDAC inhibitors are reflected in the cellular signaling pathways they modulate.

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

PROTACs, such as those containing this compound derivatives, act as a bridge between the target protein and an E3 ubiquitin ligase (in this case, VHL). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System Target Protein Target Protein Ternary Complex Target-PROTAC-VHL Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Poly-Ub Polyubiquitinated Target Protein Ternary Complex->Poly-Ub Polyubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 ATP E2->Ternary Complex Ub Ub Ubiquitin Proteasome 26S Proteasome Poly-Ub->Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: PROTAC-mediated targeted protein degradation workflow.

HDAC Inhibitor-Induced Cell Cycle Arrest and Apoptosis

HDAC inhibitors, like Vorinostat, increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This can result in the upregulation of tumor suppressor genes, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs) and leads to cell cycle arrest. Furthermore, HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by modulating the expression of pro- and anti-apoptotic proteins.

HDACi_Mechanism HDAC Inhibitor (SAHA) HDAC Inhibitor (SAHA) HDACs HDACs HDAC Inhibitor (SAHA)->HDACs Inhibition Histone Acetylation Increased Histone Acetylation HDACs->Histone Acetylation Deacetylation Gene Expression Altered Gene Expression Histone Acetylation->Gene Expression p21 p21 Upregulation Gene Expression->p21 Pro-apoptotic Proteins Upregulation of Pro-apoptotic Proteins (e.g., Bim, Bax) Gene Expression->Pro-apoptotic Proteins Anti-apoptotic Proteins Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) Gene Expression->Anti-apoptotic Proteins CDK Inhibition CDK Inhibition p21->CDK Inhibition Cell Cycle Arrest G1/S or G2/M Cell Cycle Arrest CDK Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis Anti-apoptotic Proteins->Apoptosis

Caption: Signaling pathways affected by HDAC inhibitors.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate benchmarking of these compounds. Below are methodologies for key experiments.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., ARV-771)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Protocol 2: In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

Materials:

  • Recombinant target protein of interest (POI)

  • Recombinant VHL/ElonginB/ElonginC (VBC) complex

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the POI, VBC complex, E1, E2, ubiquitin, and the PROTAC at various concentrations in ubiquitination buffer.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Detection: Analyze the reaction products by Western blotting using an antibody against the POI to detect the formation of higher molecular weight polyubiquitinated species.

Protocol 3: HDAC Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer

  • Developer solution

  • HDAC inhibitor (e.g., Vorinostat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the HDAC inhibitor in the assay buffer.

  • Enzyme Reaction: In the wells of the microplate, add the HDAC enzyme and the inhibitor at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measurement: Read the fluorescence intensity on a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The choice between a targeted protein degradation approach with this compound derivative-based PROTACs and an enzyme inhibition strategy with HDAC inhibitors depends on the specific therapeutic context, including the nature of the target protein and the desired biological outcome. PROTACs offer the advantage of eliminating the entire protein, which can be beneficial for scaffolding proteins or when enzymatic inhibition is not sufficient. HDAC inhibitors, on the other hand, have a broader impact on gene expression and have a well-established clinical track record. The data and protocols presented in this guide provide a framework for the objective comparison of these powerful therapeutic modalities, enabling researchers to make informed decisions in the drug discovery and development process.

References

A Head-to-Head Comparison of VHL and CRBN-based PROTACs for Bromodomain-Containing Protein 4 (BRD4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules eliminate unwanted proteins by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The choice of E3 ligase is a critical design decision that profoundly impacts a PROTAC's efficacy, selectivity, and pharmacological properties.[1]

This guide provides a head-to-head comparison of PROTACs that recruit two of the most utilized E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).[3] We will focus on their application in degrading Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a prime therapeutic target in oncology.[4] The comparison will be supported by experimental data, detailed protocols for key assays, and visualizations of the underlying mechanisms and workflows.

General Characteristics: VHL vs. CRBN

The decision between recruiting VHL or CRBN is not trivial and depends on the specific target, cellular context, and desired therapeutic outcome.[] CRBN is the substrate receptor for the CRL4CRBN complex, while VHL is the substrate receptor for the CRL2VHL complex.[1]

  • Cereblon (CRBN): CRBN ligands, like derivatives of thalidomide (B1683933) and pomalidomide, are generally smaller and possess more favorable drug-like properties.[] CRBN is ubiquitously expressed in various tissues, offering a broad target window.[] However, CRBN-based PROTACs can be susceptible to off-target degradation of zinc-finger transcription factors, potentially leading to immunological side effects.[][] They have also been reported to exhibit a more pronounced "hook effect," where efficacy decreases at high concentrations due to the formation of non-productive binary complexes.[1]

  • von Hippel-Lindau (VHL): VHL ligands recognize a hydroxyproline (B1673980) pharmacophore and tend to have a higher molecular weight, which can sometimes compromise cell permeability.[] VHL's binding pocket is more buried, which can lead to greater selectivity.[] VHL-based PROTACs have often been observed to have a less pronounced hook effect compared to their CRBN counterparts.[1] However, VHL expression can be low in certain solid tumors and is regulated by oxygen levels, which can impact degrader potency in hypoxic environments.[]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing proximity between the target protein and an E3 ligase, forming a ternary complex.[2] This proximity allows the E3 ligase to transfer ubiquitin to the target, marking it for degradation by the 26S proteasome.[2] The PROTAC is then released to act catalytically.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) Ternary POI-PROTAC-E3 POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (VHL or CRBN) E3->Ternary Ternary->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Head-to-Head Quantitative Comparison: BRD4 Degraders

For the target BRD4, the VHL-based PROTAC MZ1 and the CRBN-based PROTAC dBET1 are well-characterized examples that share the same JQ1 warhead for binding to BRD4.[7] This allows for a direct comparison of the effects of the recruited E3 ligase.

Table 1: Performance Data for BRD4 Degraders
ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Cell LineReference
BRD4 Degradation DC50 ~10-30 nM~20-50 nMVarious Cancer Lines[1],[7]
Max Degradation (Dmax) >90%>90%Various Cancer Lines[1],[7]
Cell Viability IC50 Low nMLow nMMNNG/HOS, Saos-2[8]
Selectivity Greater selectivity for BRD4 over BRD2/BRD3Degrades BRD2, BRD3, and BRD4 with similar potencyHeLa, 22Rv1[1]
Hook Effect Less pronouncedMore pronouncedVarious[1]

Note: DC50 and IC50 values are highly dependent on the cell line and experimental conditions. The values presented are representative ranges found in the literature.

The data indicates that while both PROTACs are potent degraders of BET proteins, the VHL-based MZ1 shows greater selectivity for BRD4.[1] In contrast, the CRBN-based dBET1 degrades BRD2, BRD3, and BRD4 with more uniform potency.[1] This difference in selectivity highlights how the choice of E3 ligase can fine-tune the activity of a PROTAC.

Experimental Protocols

Rigorous and standardized experimental protocols are essential for accurately comparing the performance of different PROTACs.

Target Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in target protein levels following PROTAC treatment to determine DC50 and Dmax values.[2]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, MNNG/HOS) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[9]

  • SDS-PAGE and Western Blot: Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-Actin) should also be used.[9]

  • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax.[9]

Cell Viability Assay

This assay measures the cytotoxic effects of the PROTAC, typically after prolonged exposure, to determine the IC50 value.[4]

Methodology:

  • Cell Seeding: Seed cancer cell lines in 96-well plates at a specific density (e.g., 4,000 cells/well) and allow them to attach.[10]

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations in triplicate for an extended period (e.g., 72 hours).[10]

  • Viability Measurement: Add a viability reagent such as CCK-8 or CellTiter-Glo to each well according to the manufacturer's protocol.[4][8]

  • Data Acquisition: After incubation, measure the absorbance or luminescence using a microplate reader.[8]

  • Data Analysis: Normalize the signal from treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the PROTAC concentration and use a non-linear regression to determine the IC50 value.[4]

Binding Affinity and Ternary Complex Formation Assay

Assays like Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), or TR-FRET are used to measure the binding affinities of the PROTAC to its target and the E3 ligase, and to assess the formation of the ternary complex.[11][12][13]

Methodology (General ITC Protocol):

  • Sample Preparation: Prepare purified target protein (e.g., BRD4) and E3 ligase (e.g., VHL or CRBN complex) in a matched dialysis buffer (e.g., PBS or HEPES). Prepare the PROTAC solution in the same buffer, ensuring the final DMSO concentration is identical and minimal.[11]

  • ITC Instrument Setup: Set the experimental temperature (e.g., 25°C) and clean the sample cell and injection syringe thoroughly.[11]

  • Binary Binding:

    • To measure PROTAC-to-target binding, load the target protein into the sample cell and the PROTAC into the syringe.

    • To measure PROTAC-to-ligase binding, load the E3 ligase complex into the cell and the PROTAC into the syringe.

  • Titration: Perform a series of small injections of the PROTAC into the protein solution, measuring the heat change after each injection.[11]

  • Data Analysis: Integrate the heat pulses and subtract the heat of dilution (from a control titration of PROTAC into buffer). Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11]

  • Ternary Complex Cooperativity: Assess ternary complex formation by titrating the second protein (e.g., E3 ligase) into a pre-formed complex of the PROTAC and the first protein (e.g., BRD4). An alpha value greater than 1 indicates positive cooperativity, which is favorable for potent degradation.[11]

Comparative Experimental Workflow

A structured workflow is crucial for the systematic evaluation and comparison of VHL and CRBN-based PROTACs.

PROTAC_Workflow cluster_design Phase 1: Design & Synthesis cluster_biochem Phase 2: Biochemical Assays cluster_cell Phase 3: Cell-Based Assays cluster_analysis Phase 4: Data Analysis & Comparison Design Design PROTACs (VHL-based & CRBN-based) for same target Binding Binding Assays (ITC/FP) - Measure binary Kds - Assess ternary complex formation Design->Binding Degradation Degradation Assay (Western Blot) - Determine DC50 & Dmax - Time course analysis Binding->Degradation Viability Cell Viability Assay (CCK-8) - Determine IC50 Degradation->Viability Analysis Head-to-Head Comparison - Efficacy (DC50) - Potency (IC50) - Selectivity - Kinetics Viability->Analysis

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion

Both VHL and CRBN are highly effective E3 ligases for developing potent PROTACs.[1] The choice between them is nuanced and target-dependent.[] For the degradation of BRD4, both VHL-based MZ1 and CRBN-based dBET1 show high efficacy.[1][7] However, key differences in selectivity and the hook effect profile emerge, demonstrating that the E3 ligase is a critical determinant of the final PROTAC properties.[1] While CRBN-based PROTACs may benefit from smaller, more drug-like ligands, VHL-based degraders might offer advantages in selectivity for certain targets.[1][] A thorough, head-to-head evaluation using standardized cellular and biochemical assays is imperative to identify the optimal PROTAC for any given therapeutic application.

References

Evaluating (S,R,S)-AHPC(Me)-amido-C2-acid for PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the strategic selection of an E3 ubiquitin ligase ligand is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases, the von Hippel-Lindau (VHL) complex is a cornerstone of PROTAC development. This guide provides a comprehensive evaluation of (S,R,S)-AHPC(Me)-amido-C2-acid, a VHL ligand, in the context of PROTAC development. We present a comparative analysis of its performance, supported by experimental data, detailed methodologies for key evaluation assays, and visualizations of the critical biological pathways and experimental workflows.

Performance Comparison: The Case of STING Degraders

A practical application of this compound is in the development of PROTACs targeting the Stimulator of Interferon Genes (STING) protein. The following table summarizes the performance of "PROTAC STING Degrader-2," which incorporates this VHL ligand, and compares it with other VHL-recruiting STING PROTACs with varying linker compositions. This comparative data highlights the impact of the overall PROTAC design on degradation efficiency.

PROTACVHL Ligand Used in SynthesisTarget ProteinCell LineDC50 (µM)Dmax (%)Reference
PROTAC STING Degrader-2This compoundSTINGNot Specified0.53>80 (implied)[1][2]
UNC9036Derivative of (S,R,S)-AHPCSTINGCaki-10.227>80[3][4]
UNC8899Derivative of (S,R,S)-AHPCSTINGCaki-1<599.9[3][4]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are critical metrics for evaluating PROTAC efficacy. A lower DC50 value indicates higher potency. The performance of a PROTAC is a result of the interplay between the VHL ligand, the linker, and the target protein ligand.

VHL-Mediated Protein Degradation Pathway

PROTACs are bifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. Those utilizing this compound engage the VHL E3 ubiquitin ligase. The process begins with the PROTAC simultaneously binding to the target protein of interest (POI) and the VHL E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

G cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI E2 E2-Ub E2->Ternary_Complex Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Objective evaluation of a PROTAC's performance requires standardized and detailed methodologies. Below are protocols for key experiments in the characterization of PROTACs developed with this compound.

PROTAC Synthesis with this compound

Objective: To synthesize a PROTAC by coupling this compound with a ligand for the protein of interest (POI) that has a suitable amine functionality for amide bond formation.

Materials:

  • This compound

  • POI ligand with a primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the structure and purity of the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Western Blot for Determination of DC50 and Dmax

Objective: To quantify the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (Dimethyl sulfoxide)

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced chemiluminescence) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.

    • Treat the cells with the different concentrations of the PROTAC or a vehicle control (DMSO) for a fixed duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

Objective: To characterize the thermodynamic parameters of the ternary complex formation between the POI, the PROTAC, and the VHL E3 ligase complex.

Materials:

  • Purified recombinant POI

  • Purified recombinant VCB complex (VHL, Elongin C, Elongin B)

  • Synthesized PROTAC

  • Isothermal titration calorimeter

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the POI and VCB complex extensively against the same buffer to minimize heat of dilution effects.

    • Dissolve the PROTAC in the final dialysis buffer.

  • Binary Titrations (Controls):

    • To determine the binding of the PROTAC to VHL, titrate the PROTAC solution into the VCB complex in the ITC cell.

    • To determine the binding of the PROTAC to the POI, titrate the PROTAC into the POI solution.

  • Ternary Complex Titration:

    • To characterize the ternary complex, pre-saturate the VCB complex with the PROTAC and titrate this binary complex into the POI solution in the ITC cell.

  • Data Analysis:

    • Measure and integrate the heat changes from each injection.

    • Analyze the resulting thermograms using the ITC software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Experimental Workflow for PROTAC Evaluation

The development and evaluation of a new PROTAC follows a systematic workflow, from initial synthesis to in-depth cellular characterization.

G cluster_0 cluster_1 cluster_2 cluster_3 Synthesis PROTAC Synthesis (POI Ligand + Linker + VHL Ligand) Biophysical_Assays Biophysical Assays (e.g., ITC, SPR) Synthesis->Biophysical_Assays Characterize Ternary Complex Cellular_Assays Cellular Degradation Assay (Western Blot) Synthesis->Cellular_Assays Evaluate Degradation Data_Analysis Data Analysis (DC50, Dmax) Cellular_Assays->Data_Analysis Selectivity_Profiling Selectivity Profiling (Proteomics) Data_Analysis->Selectivity_Profiling Lead PROTAC Downstream_Analysis Downstream Functional Analysis Selectivity_Profiling->Downstream_Analysis

Standard workflow for evaluating new VHL-based PROTACs.

References

Comparative Analysis of Cross-Reactivity for (S,R,S)-AHPC(Me)-amido-C2-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC(Me)-amido-C2-acid linker for recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a key component in many PROTAC designs, understanding the selectivity profile of this linker-E3 ligase ligand combination is critical for the development of safe and effective therapeutics. This document outlines the current understanding of off-target effects associated with VHL-based PROTACs, presents methodologies for assessing cross-reactivity, and offers a framework for comparison with alternative PROTAC architectures.

Understanding Cross-Reactivity in VHL-Based PROTACs

PROTACs function by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. While this approach offers the potential for high selectivity, off-target effects can arise from several factors:

  • Promiscuity of the Target Protein Ligand (Warhead): The warhead may bind to proteins other than the intended POI, leading to their degradation.

  • Off-Target Recruitment by the E3 Ligase Ligand: Although the (S,R,S)-AHPC scaffold demonstrates high affinity for VHL, the possibility of engaging other cellular components cannot be entirely dismissed.

  • Formation of Neo-Substrates: The ternary complex formed between the POI, PROTAC, and E3 ligase can create novel interaction surfaces that may recruit and degrade proteins that would not otherwise be substrates for the E3 ligase.[1]

The linker connecting the warhead and the E3 ligase ligand plays a crucial role in determining the geometry and stability of the ternary complex, which in turn influences both on-target potency and off-target degradation. The relatively short C2 alkyl linker in this compound based PROTACs may impose conformational constraints on the ternary complex, potentially impacting its selectivity profile compared to PROTACs with longer or more flexible linkers.

Comparative Data on PROTAC Performance

While specific, direct comparative cross-reactivity studies for PROTACs containing the this compound linker are not extensively available in the public domain, the following table summarizes key performance parameters for representative VHL-based PROTACs. This data, gathered from various studies, can serve as a baseline for evaluating novel PROTACs. The primary metrics for PROTAC efficacy are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation).

PROTAC NameTarget ProteinE3 Ligase LigandLinker ClassDC50DmaxCell LineReference
MZ1BRD4(S,R,S)-AHPCPEG~25 nM>90%HeLa[2]
ARV-771BRD4(S,R,S)-AHPCAlkyl<5 nM>95%LNCaPFPA-001
Compound 1p38α(S,R,S)-AHPCAlkyl~100 nM~80%HEK293[3]
NR-11cp38αVHL ligandAlkyl~100 nM~90%MDA-MB-231

Note: The performance of a PROTAC is highly dependent on the specific target protein, cell line, and experimental conditions. Direct comparison of DC50 and Dmax values across different studies should be done with caution.

Experimental Protocols for Assessing Cross-Reactivity

The gold standard for evaluating the cross-reactivity of PROTACs is mass spectrometry-based global proteomics. This technique allows for the unbiased quantification of thousands of proteins in a cell lysate, providing a comprehensive view of on-target and off-target degradation.

Global Proteomics Workflow for PROTAC Selectivity Profiling

This protocol outlines the key steps for assessing the selectivity of an this compound based PROTAC.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line to approximately 80% confluency. The choice of cell line should be guided by the expression levels of the target protein and VHL.
  • Treat the cells with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 value) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a negative control, such as an epimer of the PROTAC that does not bind VHL, to distinguish between VHL-dependent degradation and other cellular effects.

2. Cell Lysis and Protein Digestion:

  • Harvest the cells and lyse them in a buffer containing a denaturing agent (e.g., urea) and protease inhibitors.
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
  • Reduce and alkylate the proteins, followed by digestion with a sequence-specific protease, typically trypsin.

3. Peptide Labeling and Fractionation (Optional but Recommended):

  • For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for the multiplexing of samples and more accurate quantification.
  • Fractionate the labeled peptides using high-pH reversed-phase liquid chromatography to increase the depth of proteome coverage.

4. LC-MS/MS Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

5. Data Analysis:

  • Search the raw mass spectrometry data against a human protein database to identify and quantify proteins.
  • Normalize the protein abundance data and perform statistical analysis to identify proteins that are significantly up- or downregulated in response to PROTAC treatment.
  • Proteins that are significantly degraded in a dose-dependent and VHL-dependent manner are considered potential off-targets.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_PROTAC_VHL POI-PROTAC-VHL Ub->POI_PROTAC_VHL Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Proteasome Targeted for Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis_Digestion 2. Cell Lysis & Protein Digestion Cell_Culture->Lysis_Digestion Labeling_Fractionation 3. Peptide Labeling & Fractionation Lysis_Digestion->Labeling_Fractionation LC_MS 4. LC-MS/MS Analysis Labeling_Fractionation->LC_MS Database_Search 5. Database Search & Protein Identification LC_MS->Database_Search Quantification 6. Protein Quantification & Statistical Analysis Database_Search->Quantification Off_Target_ID 7. Off-Target Identification Quantification->Off_Target_ID

Caption: Experimental workflow for proteomics-based cross-reactivity studies.

Conclusion

The this compound moiety is a valuable component for the construction of VHL-recruiting PROTACs. While the general principles of PROTAC selectivity are understood, a thorough evaluation of the cross-reactivity of any new PROTAC is essential. The use of mass spectrometry-based global proteomics provides a powerful and unbiased method for identifying potential off-target effects. By employing rigorous experimental designs and appropriate controls, researchers can effectively characterize the selectivity profile of their PROTACs and make informed decisions for further drug development. Future studies directly comparing the cross-reactivity of PROTACs with the C2 linker to other linker modalities will be invaluable for refining the design principles of highly selective protein degraders.

References

A Comparative Guide to the Efficacy of VHL-Recruiting PROTACs: An Analysis of DC50 and Dmax Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have emerged as a powerful modality for selectively eliminating disease-causing proteins. This guide provides an objective comparison of the performance of various VHL-recruiting PROTACs, focusing on their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. The supporting experimental data is presented in a structured format to facilitate easy comparison, accompanied by detailed methodologies and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of VHL-Recruiting PROTACs

The efficacy of a PROTAC is primarily determined by its DC50, the concentration at which 50% of the target protein is degraded, and its Dmax, the maximum percentage of protein degradation achievable. Lower DC50 values indicate higher potency. The following tables summarize the DC50 and Dmax values for several well-characterized VHL-recruiting PROTACs targeting a range of proteins implicated in various diseases.

PROTACTarget ProteinCell LineDC50Dmax (%)Reference
BRD4 Degraders
MZ1BRD4HeLa< 100 nM> 90[1]
MZ1BRD4H6618 nM> 90[1]
MZ1BRD4H83823 nM> 90[1]
Compound 139BRD4PC33.3 nM97[2]
Compound 139BRD4EOL-10.87 nM96[2]
Representative PROTAC 141BRD4PC32.58 nM94[2]
Representative PROTAC 141BRD4EOL-1216 nM67[2]
ARV-771BRD2, BRD3, BRD4HEK293--[3]
KRAS G12C Degraders
LC-2KRAS G12CNCI-H20300.59 ± 0.20 µM~80[4][5]
LC-2KRAS G12CMIA PaCa-20.32 ± 0.08 µM~75[4][5]
LC-2KRAS G12CSW15730.76 ± 0.30 µM~90[4][5]
LC-2KRAS G12CNCI-H230.25 ± 0.080 µM~90[4][5]
LC-2KRAS G12CNCI-H3580.52 ± 0.30 µM~40[4][5]
YN14KRAS G12CKRAS G12C-dependent cancer cellsNanomolar range> 95[6]
HDAC Degraders
Compound 7 (JPS014)HDAC1HCT1160.91 ± 0.02 µM-[7][8]
Compound 7 (JPS014)HDAC3HCT1160.64 ± 0.03 µM-[7][8]
Compound 9 (JPS016)HDAC1HCT1160.55 ± 0.18 µM-[7][8]
Compound 9 (JPS016)HDAC3HCT1160.53 ± 0.13 µM-[7][8]
Compound 22 (JPS036)HDAC1HCT116-41[7][8]
Compound 22 (JPS036)HDAC2HCT116-18[7][8]
Compound 22 (JPS036)HDAC3HCT1160.44 ± 0.03 µM77[7][8]
PROTAC 11HDAC3HCT1160.44 µM-[9]
PROTAC 15HDAC8A5490.58 µM> 95[9]
PROTAC 24HDAC6MM.1S7.1 nM95[9]
SMARCA2/4 Degraders
Compound 5SMARCA2RKO78 nM46[10]
Compound 6SMARCA2RKO2 nM77[10]
Compound 6SMARCA4RKO5 nM86[10]

Experimental Protocols

Accurate and reproducible determination of DC50 and Dmax values is critical for the comparative analysis of PROTACs. The following are detailed methodologies for commonly used assays.

Western Blot Analysis for Protein Degradation

Western blotting is a widely used technique to quantify changes in protein levels following PROTAC treatment.[11]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[11]

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time period (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., DMSO).[12]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Immunoblotting and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[11]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane should also be probed with an antibody against a loading control protein, such as GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

HiBiT Assay for Real-Time Degradation Kinetics

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in living cells.[14] This method involves CRISPR/Cas9-mediated knock-in of the 11-amino-acid HiBiT tag to the endogenous locus of the target protein.[15]

  • Cell Line Generation and Plating:

    • Use CRISPR/Cas9 to generate a cell line that endogenously expresses the target protein fused with the HiBiT tag.[15]

    • Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate.[15]

  • Assay Setup and Measurement:

    • For kinetic measurements, add a live-cell substrate like Nano-Glo® Endurazine™ to the assay medium.[15]

    • Add serial dilutions of the PROTAC to the wells.

    • Measure luminescence at regular intervals using a plate reader equipped with a luminometer, maintained at 37°C and 5% CO2.[15]

  • Lytic Endpoint Measurement:

    • Alternatively, for endpoint analysis, after the desired treatment duration, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the complementary Large BiT (LgBiT) protein and substrate.[14]

    • The interaction between HiBiT and LgBiT reconstitutes a functional NanoLuc® luciferase, generating a luminescent signal proportional to the amount of HiBiT-tagged protein.[14]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The decrease in luminescence directly correlates with the degradation of the target protein.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the data to determine the rate of degradation, DC50, and Dmax values.[15]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in VHL-recruiting PROTAC activity and its assessment, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism PROTAC VHL-Recruiting PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary_Complex->Recycle Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Seeding (e.g., 6-well plates) start->cell_culture protac_treatment PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_harvest Cell Harvest & Lysis protac_treatment->cell_harvest protein_quant Protein Quantification (e.g., BCA Assay) cell_harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting (Transfer to membrane) sds_page->western_blot immunoblot Immunoblotting (Primary & Secondary Antibodies) western_blot->immunoblot detection Signal Detection (Chemiluminescence) immunoblot->detection analysis Data Analysis (Densitometry) detection->analysis dc50_dmax Determine DC50 & Dmax analysis->dc50_dmax

Western blot experimental workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of (S,R,S)-AHPC(Me)-amido-C2-acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of investigational compounds such as (S,R,S)-AHPC(Me)-amido-C2-acid are critical for ensuring laboratory safety and environmental responsibility. As a potent, biologically active molecule likely utilized in Proteolysis-Targeting Chimera (PROTAC) research, this compound necessitates stringent disposal protocols to mitigate risks of exposure and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Given the potent nature of PROTAC-related molecules, a thorough approach to safety is paramount.[1] Before initiating any disposal procedures, it is mandatory for all personnel to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions containing the compound.[1][2]
Body Protection A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes.Protects against contamination of personal clothing.[1][3]
Respiratory Protection A fit-tested N95 respirator or higher, particularly when handling the solid compound or when there is a risk of aerosolization.Minimizes the risk of inhalation.[1]

All handling of this compound, including weighing, solution preparation, and the initiation of the disposal process, should be conducted within a certified chemical fume hood to prevent the release of airborne particles.[1]

Core Disposal Principles

The foundational principle for the disposal of any research chemical is strict adherence to local, state, and federal regulations.[4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.[3][4] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or poured down the drain.[1][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic process of waste segregation, collection, decontamination, and labeling.

1. Waste Segregation:

Proper segregation of waste is essential to prevent accidental chemical reactions and ensure compliant disposal.[1] All materials that have come into contact with this compound must be treated as hazardous waste.[2]

  • Solid Waste: This category includes contaminated labware (e.g., pipette tips, centrifuge tubes, vials), contaminated consumables (e.g., absorbent paper, wipes), and used PPE (e.g., gloves).[2][6]

  • Liquid Waste: This includes unused or expired stock solutions, contaminated cell culture media, and any other aqueous or solvent-based solutions containing the compound.[1][2]

2. Waste Collection and Decontamination:

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2][6]

    • For items that can be decontaminated, such as glassware, immerse in a 10% bleach solution for a minimum of 30 minutes. After decontamination, the bleach solution should be managed as liquid hazardous waste, and the decontaminated solid waste can be disposed of according to institutional guidelines.[4]

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, sealed, and shatter-resistant container.[2]

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2]

    • For potential inactivation, a common method for peptide-based compounds involves chemical hydrolysis. In a chemical fume hood, slowly add the liquid waste to a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl), using a 1:10 ratio of waste to inactivating solution. Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before being collected as hazardous waste.[6]

3. Container Labeling:

Accurate and thorough labeling of waste containers is a regulatory requirement and is essential for safety.[1][2] The label should include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • The concentration (if applicable).[2]

  • The date of accumulation.[2]

  • The name of the principal investigator or research group.[2]

4. Storage and Final Disposal:

  • Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from general lab traffic.[2][6]

  • Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste. They will ensure that the waste is managed in accordance with all applicable regulations.[1][4]

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_treatment Collection & Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteGen Generation of Waste (Solid & Liquid) FumeHood->WasteGen Segregate Segregate Waste Streams WasteGen->Segregate SolidWaste Solid Waste (Gloves, Vials, Tips) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Media) Segregate->LiquidWaste Liquid CollectSolid Collect in Labeled, Leak-Proof Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Shatter-Resistant Container LiquidWaste->CollectLiquid Decontaminate Decontaminate (Optional) e.g., 10% Bleach for Solids Chemical Hydrolysis for Liquids CollectSolid->Decontaminate CollectLiquid->Decontaminate Store Store in Designated Satellite Accumulation Area Decontaminate->Store EHS Contact Institutional EHS for Pickup and Disposal Store->EHS

References

Essential Safety and Operational Guidance for Handling (S,R,S)-AHPC(Me)-amido-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC(Me)-amido-C2-acid is a VHL ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As with any potent, biologically active molecule, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile), inspected before use. Double gloving is recommended.[4]To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side shields or chemical safety goggles.[3][4]To protect eyes from splashes, aerosols, or solid particles.[3][4]
Face Protection Face shield, to be used in addition to safety glasses or goggles when there is a significant risk of splashing.[3]To provide a barrier for the entire face from potential splashes.[3]
Body Protection A dedicated, fully buttoned laboratory coat with tight-fitting cuffs.[4]To protect skin and personal clothing from contamination.[3][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a potential for aerosol generation.[4]To prevent inhalation of the powdered compound or aerosols.[3][4]

II. Safe Handling and Operational Plan

A meticulous operational plan is critical for minimizing risk during the handling of this compound.

A. Engineering Controls:

  • Ventilation: All work involving the solid compound and the preparation of stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure adequate general laboratory ventilation.[4]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[3]

B. Procedural Steps for Handling:

  • Preparation: Before beginning any work, ensure all necessary PPE is worn correctly.[4] Cover the work surface with absorbent, disposable liners to contain any potential spills.[3] Designate a specific area within the fume hood for handling the compound.[4]

  • Weighing: When handling the solid form, use a dedicated, calibrated microbalance inside a chemical fume hood to prevent the generation and inhalation of dust.[4]

  • Solubilization: When preparing solutions, slowly add the solvent to the pre-weighed compound to prevent splashing.[4] PROTACs are often dissolved in solvents like DMSO.[3] Ensure the vial is securely capped and vortexed until the compound is fully dissolved.[4]

  • Cell Culture and In Vitro Assays: When treating cells with the compound, perform all dilutions and additions within a biological safety cabinet (BSC) to maintain both sterility and containment.[4]

III. Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent liners, should be collected in a dedicated, clearly labeled solid chemical waste container.

  • Liquid Waste: All solutions containing the compound, including unused stock solutions and cell culture media, should be collected in a labeled liquid chemical waste container. Do not pour chemical waste down the drain.

B. Disposal Procedure:

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh dissolve Prepare Stock Solution weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Waste cell_culture Perform In Vitro Experiments dissolve->cell_culture collect_liquid Collect Liquid Waste dissolve->collect_liquid Waste cell_culture->collect_solid Waste cell_culture->collect_liquid Waste dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.